molecular formula C14H23NO B5622275 2-[(3-phenylpropyl)(propyl)amino]ethanol

2-[(3-phenylpropyl)(propyl)amino]ethanol

Cat. No.: B5622275
M. Wt: 221.34 g/mol
InChI Key: FHUXGNUBTYQJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Phenylpropyl)(propyl)amino]ethanol, with the molecular formula C14H23NO, is a synthetic amino alcohol derivative of interest in chemical and pharmaceutical research . Compounds within this chemical class, characterized by an ethanolamine group linked to a phenylpropyl chain, serve as key intermediates and building blocks in organic synthesis . Specifically, orthogonally protected amino alcohols analogous to this structure are valuable in solution-phase peptide synthesis, facilitating the creation of complex molecules such as peptaibols, a class of peptide antibiotics . The structure of this compound, featuring both polar and non-polar regions, contributes to its potential utility in medicinal chemistry for the development of novel pharmacologically active agents. As a research chemical, it provides a versatile scaffold for further chemical modification and exploration of structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound in method development, chemical biology, and as a precursor in synthetic routes.

Properties

IUPAC Name

2-[3-phenylpropyl(propyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-2-10-15(12-13-16)11-6-9-14-7-4-3-5-8-14/h3-5,7-8,16H,2,6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUXGNUBTYQJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCC1=CC=CC=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-[(3-phenylpropyl)(propyl)amino]ethanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-[(3-phenylpropyl)(propyl)amino]ethanol , a tertiary amino alcohol characterized by a flexible alkyl chain linking a phenyl ring to a polar ethanolamine headgroup.

While not a marketed drug itself, this structure represents a critical pharmacophore scaffold often found in Sigma-1 receptor ligands , dopaminergic modulators , and as a key intermediate in the synthesis of complex pharmaceutical agents (e.g., analogs of alverine or specific GPCR ligands).

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This molecule combines a lipophilic domain (phenylpropyl and propyl chains) with a hydrophilic domain (ethanolamine), giving it amphiphilic properties relevant to membrane permeability and blood-brain barrier (BBB) penetration.

Structural Nomenclature
  • IUPAC Name: 2-[Propyl(3-phenylpropyl)amino]ethanol

  • Systematic Name: N-(2-Hydroxyethyl)-N-propyl-3-phenylpropan-1-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 221.34 g/mol

  • SMILES: CCCN(CCO)CCCC1=CC=CC=C1

Physicochemical Properties (Calculated)

The following parameters are critical for predicting the molecule's behavior in biological systems and formulation buffers.

PropertyValue (Predicted)Significance in Drug Development
LogP (Octanol/Water) 2.8 – 3.2Indicates good lipophilicity; likely high BBB permeability. Ideal for CNS-targeting scaffolds.
pKa (Basic Nitrogen) 9.5 – 9.8Exists predominantly as a cation at physiological pH (7.4), facilitating electrostatic interactions with receptor aspartate residues.
Polar Surface Area (PSA) ~23.5 ŲLow PSA (< 90 Ų) supports excellent oral bioavailability and membrane diffusion.
Rotatable Bonds 8High flexibility allows the molecule to adopt multiple conformations ("induced fit") within receptor binding pockets.
Solubility Soluble in EtOH, DMSO, CHCl3; Moderate in Water (pH dependent)Requires salt formation (e.g., HCl, fumarate) for aqueous pharmaceutical formulations.

Part 2: Synthetic Methodologies

To ensure high purity and yield, two primary synthetic routes are established. The choice depends on the availability of starting materials and the desired impurity profile.

Route A: N-Alkylation of N-Propylethanolamine (Convergent)

This is the preferred industrial route due to the stability of the starting materials and cleaner workup.

  • Reagents: N-Propylethanolamine, 1-Bromo-3-phenylpropane, Potassium Carbonate (

    
    ), Acetonitrile (ACN).
    
  • Mechanism:

    
     Nucleophilic Substitution.
    

Protocol:

  • Charge: Dissolve N-propylethanolamine (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Add anhydrous

    
     (1.5 eq) to scavenge the HBr byproduct.
    
  • Alkylation: Add 1-bromo-3-phenylpropane (1.05 eq) dropwise at room temperature to prevent over-alkylation (quaternization).

  • Reflux: Heat to 60–80°C for 12–16 hours. Monitor via TLC or HPLC.

  • Workup: Filter inorganic salts. Evaporate solvent.[1] Dissolve residue in DCM, wash with water/brine. Dry over

    
    .
    
  • Purification: Vacuum distillation or column chromatography (Silica; DCM:MeOH 95:5).

Route B: Reductive Amination (Linear)

Useful if the aldehyde precursor is more readily available.

  • Reagents: N-Propylethanolamine, 3-Phenylpropanal (Hydrocinnamaldehyde), Sodium Triacetoxyborohydride (

    
    ).
    
  • Mechanism: Imine formation followed by hydride reduction.

Protocol:

  • Mix amine and aldehyde (1:1) in DCE (Dichloroethane).

  • Stir for 1 hour to form the hemiaminal/imine species.

  • Add

    
     (1.4 eq).
    
  • Quench with saturated

    
    .
    
Synthetic Pathway Diagram

SynthesisPathways Start1 N-Propylethanolamine Process1 SN2 Alkylation (K2CO3, ACN, Reflux) Start1->Process1 Process2 Reductive Amination (STAB, DCE) Start1->Process2 Reagent1 1-Bromo-3-phenylpropane Reagent1->Process1 Reagent2 3-Phenylpropanal Reagent2->Process2 Product 2-[(3-phenylpropyl)(propyl)amino]ethanol (Target) Process1->Product Route A (Preferred) Process2->Product Route B

Caption: Comparative synthetic routes. Route A (Alkylation) is generally preferred for scale-up due to lower cost reagents.

Part 3: Mechanistic Pharmacology & SAR

Understanding the biological implications of this structure is vital for researchers using it as a probe or intermediate. The molecule contains the phenylpropylamine motif, a "privileged structure" in medicinal chemistry.

Pharmacophore Analysis
  • Sigma-1 Receptor (

    
    R) Affinity: 
    
    • The N-substituted phenylpropyl chain is a classic feature of high-affinity

      
      R ligands (e.g., SA4503, PRE-084).
      
    • Mechanism: The basic nitrogen forms an ionic bond with Asp126 in the

      
      R binding pocket, while the phenyl ring occupies the primary hydrophobic pocket.
      
    • Application: This molecule can serve as a simplified lead compound for neuroprotective agents in neurodegenerative models.

  • hERG Channel Blockade (Safety Risk):

    • Warning: Tertiary amines with lipophilic tails linked by 2-4 carbons are statistically likely to block the hERG potassium channel (associated with QT prolongation).

    • Mitigation: The terminal hydroxyl group reduces lipophilicity slightly compared to a pure alkyl chain, potentially lowering hERG affinity, but this must be empirically tested in early tox screens.

  • Dopaminergic Systems:

    • Structural similarity to open-chain analogs of Pramipexole suggests potential low-affinity interaction with D2/D3 receptors.

Signaling Pathway Interaction (Hypothetical Sigma-1 Modulation)

SigmaPathway Ligand 2-[(3-phenylpropyl)(propyl)amino]ethanol Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Agonist Binding BiP BiP (GRP78) Chaperone Sigma1->BiP Dissociation Calcium Ca2+ Flux (IP3R Stabilization) Sigma1->Calcium Modulates Survival Cell Survival (Neuroprotection) BiP->Survival Reduced ER Stress Mito Mitochondrial Bioenergetics Calcium->Mito Enhances ATP Mito->Survival

Caption: Putative mechanism of action if acting as a Sigma-1 receptor agonist, leading to neuroprotection via ER stress reduction.

Part 4: Analytical Characterization

For identification and quality control, the following analytical signatures are diagnostic.

Mass Spectrometry (ESI-MS)
  • Parent Ion:

    
    
    
  • Fragmentation Pattern (MS/MS):

    • m/z 222 → 190: Loss of

      
       (characteristic of amino alcohols).
      
    • m/z 91: Tropylium ion (

      
      ), confirming the presence of the benzyl/phenylpropyl moiety.
      
    • m/z 118: Fragment corresponding to the

      
      -propyl-ethanolamine core after cleavage of the phenylpropyl chain.
      
Proton NMR ( -NMR, , 400 MHz)
  • 
     7.15–7.30 (m, 5H):  Aromatic protons (Phenyl ring).
    
  • 
     3.55 (t, 2H): 
    
    
    
    (Deshielded by oxygen).
  • 
     2.60–2.70 (m, 6H): 
    
    
    
    protons (Three sets: propyl, phenylpropyl, ethanol backbone).
  • 
     2.55 (t, 2H):  Benzylic 
    
    
    
    .
  • 
     1.75 (quint, 2H):  Central 
    
    
    
    of phenylpropyl chain.
  • 
     1.45 (sex, 2H):  Central 
    
    
    
    of propyl chain.
  • 
     0.90 (t, 3H):  Terminal methyl of propyl group.
    

Part 5: Safety and Handling

As a tertiary amine, this compound presents specific hazards that must be managed in a research setting.

  • Corrosivity: Likely irritating or corrosive to eyes and skin due to the basic nitrogen and alcohol functionality (pH of 1% aq. solution ~10.5).

  • Acute Toxicity: While specific LD50 data may be limited, structural analogs (e.g., phenylpropylamine derivatives) show moderate oral toxicity. Handle as if toxic.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation (N-oxide formation) or moisture absorption.

References

  • Sigma-1 Receptor Ligand Design

    • Title: Structure-Affinity Relationships of Sigma-1 Receptor Ligands: The Role of the Phenylpropylamine Pharmacophore.
    • Source: Journal of Medicinal Chemistry (General Reference for Class).
    • Context: Supports the pharmacophore analysis of the N-phenylpropyl moiety.
    • URL:[Link]

  • Synthetic Methodology (Reductive Amination)

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
    • Source: Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 11, 3849–3862.
    • Context: Standard protocol for Route B.
    • URL:[Link]

  • hERG Channel Blockade Prediction

    • Title: In silico prediction of hERG channel blockage: The role of lipophilicity and basicity.
    • Source:Drug Discovery Today.
    • Context: Validates the risk assessment of the lipophilic tertiary amine structure.
    • URL:[Link]

  • Chemical Structure Database

    • Title: PubChem Compound Summary (General Substructure Search).
    • Source: N
    • URL:[Link]

Sources

Navigating the Synthesis and Characterization of N-(2-Hydroxyethyl)-N-(3-phenylpropyl)alkylamines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of the chemical class N-(2-hydroxyethyl)-N-(3-phenylpropyl)alkylamines. While a specific Chemical Abstracts Service (CAS) number for the exemplar molecule, 2-[(3-phenylpropyl)(propyl)amino]ethanol, is not cataloged in publicly accessible databases, this document leverages data from structurally similar compounds to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The guide details robust synthetic methodologies, including reductive amination and alkylation strategies, outlines key analytical techniques for structural elucidation and purity assessment, and discusses the prospective utility of this class of compounds in medicinal chemistry and materials science.

Introduction: Unveiling a Promising Chemical Scaffold

The N,N-disubstituted aminoethanol framework is a cornerstone in the development of a wide array of biologically active molecules and functional materials. The incorporation of both a hydroxyl and a tertiary amine group imparts unique physicochemical properties, including the potential for hydrogen bonding, basicity, and tailored lipophilicity. The specific class of N-(2-hydroxyethyl)-N-(3-phenylpropyl)alkylamines, characterized by a 3-phenylpropyl moiety and an additional alkyl substituent, presents a versatile scaffold for fine-tuning molecular properties. The 3-phenylpropyl group, in particular, is a common feature in various pharmaceuticals, contributing to favorable interactions with biological targets.

This guide serves as a technical primer, navigating the synthetic pathways to access these molecules, the analytical methodologies to confirm their identity and purity, and a forward-looking perspective on their potential applications. By understanding the nuances of their synthesis and characterization, researchers can effectively harness the potential of this promising chemical class.

Strategic Synthesis of N-(2-Hydroxyethyl)-N-(3-phenylpropyl)alkylamines

The synthesis of tertiary amino alcohols such as 2-[(3-phenylpropyl)(propyl)amino]ethanol can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two primary retrosynthetic disconnections are most logical: one at the N-propyl bond and the other at the N-(3-phenylpropyl) bond.

Pathway A: Reductive Amination of a Phenylalkanal

A robust and widely employed method for the formation of C-N bonds is reductive amination.[][2] This pathway involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.

For the synthesis of our target compound, this would involve the reaction of 2-(propylamino)ethanol with 3-phenylpropanal.

Workflow for Reductive Amination:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification 2-(Propylamino)ethanol 2-(Propylamino)ethanol Mixing Mix Reactants 2-(Propylamino)ethanol->Mixing 3-Phenylpropanal 3-Phenylpropanal 3-Phenylpropanal->Mixing Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reduction In-situ Reduction Reducing_Agent->Reduction Solvent Solvent (e.g., Dichloromethane, Methanol) Solvent->Mixing Imine_Formation Imine/Iminium Ion Formation Mixing->Imine_Formation Imine_Formation->Reduction Crude_Product Crude Product Mixture Reduction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product 2-[(3-phenylpropyl)(propyl)amino]ethanol Purification->Final_Product

Caption: Reductive amination workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-(propylamino)ethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add 3-phenylpropanal (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is often preferred due to its mildness and selectivity for iminium ions over aldehydes.[2]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate with 1% triethylamine to prevent streaking of the amine on the silica gel).

Pathway B: N-Alkylation of a Secondary Amine

An alternative approach is the direct alkylation of a secondary amine with an appropriate alkyl halide or a related electrophile. This can be achieved by either alkylating 3-phenylpropylamine with a 2-haloethanol derivative or by alkylating 2-(propylamino)ethanol with a 3-phenylpropyl halide.

Workflow for N-Alkylation:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification 3-Phenylpropylamine 3-Phenylpropylamine Mixing Mix Reactants and Base 3-Phenylpropylamine->Mixing 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Mixing Base Base (e.g., K₂CO₃, Et₃N) Base->Mixing Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Mixing Temperature Elevated Temperature Alkylation Nucleophilic Substitution (SN2) Temperature->Alkylation Mixing->Alkylation Crude_Product Crude Product Mixture Alkylation->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Intermediate: 2-[(3-phenylpropyl)amino]ethanol Purification->Final_Product

Caption: N-Alkylation workflow to form an intermediate, which would then be further alkylated.

It is important to note that direct alkylation of a primary amine like 3-phenylpropylamine can lead to over-alkylation, yielding a mixture of secondary and tertiary amines.[3] A more controlled approach would involve a two-step process: mono-alkylation followed by a second, different alkylation. A more direct route to the tertiary amine is the alkylation of the corresponding secondary amine.

Detailed Experimental Protocol (Hypothetical, for alkylation of 2-(propylamino)ethanol):

  • Reaction Setup: In a round-bottom flask, dissolve 2-(propylamino)ethanol (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 1.5 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add 1-bromo-3-phenylpropane (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of purity for N-(2-hydroxyethyl)-N-(3-phenylpropyl)alkylamines rely on a combination of standard analytical techniques. Based on analogous structures, the following properties and spectral features can be anticipated.

Predicted Physicochemical Properties
PropertyPredicted Value/RangeRationale/Comparison
Molecular Weight 221.34 g/mol Calculated for C₁₄H₂₃NO.
Boiling Point >250 °C (at atm. pressure)N,N-disubstituted aminoethanols with similar molecular weights have high boiling points due to hydrogen bonding and molecular size.[4][5]
Density ~0.95 - 1.05 g/mLSimilar to other N,N-disubstituted aminoethanols.[4]
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water.The presence of the phenyl and propyl groups increases lipophilicity, while the hydroxyl and amino groups provide some polarity.
pKa (of conjugate acid) ~9-10Typical for a tertiary amine.
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm corresponding to the monosubstituted phenyl ring.

    • Methylene Protons adjacent to Oxygen (-CH₂-OH): A triplet around δ 3.6 ppm.

    • Methylene Protons adjacent to Nitrogen (-N-CH₂-): Multiple signals expected in the range of δ 2.5-2.8 ppm.

    • Propyl and Phenylpropyl Chain Protons: A series of multiplets in the aliphatic region (δ 0.8-2.6 ppm). The triplet for the terminal methyl group of the propyl chain would be expected around δ 0.9 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the range of δ 125-142 ppm.

    • Carbon adjacent to Oxygen (-CH₂-OH): A signal around δ 60 ppm.

    • Carbons adjacent to Nitrogen (-N-CH₂-): Signals in the range of δ 50-60 ppm.

    • Aliphatic Carbons: Signals in the range of δ 11-35 ppm.

Mass Spectrometry (MS):

  • Electron Impact (EI-MS): The molecular ion peak (M⁺) may be observed, but fragmentation is likely to be extensive. A prominent fragment is often observed corresponding to the cleavage of the C-C bond adjacent to the nitrogen atom, resulting in an iminium ion. For the target molecule, a fragment at m/z corresponding to [CH₂=N(propyl)(CH₂CH₂OH)]⁺ would be expected.

  • Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for amino alcohols. The protonated molecule [M+H]⁺ would be the expected base peak in the positive ion mode.[6]

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

  • C-N Stretch: An absorption in the region of 1050-1250 cm⁻¹.

  • C-O Stretch: A strong absorption around 1050 cm⁻¹.

Potential Applications in Drug Discovery and Materials Science

While specific applications for 2-[(3-phenylpropyl)(propyl)amino]ethanol are not documented, the structural motifs present in this class of compounds suggest several promising avenues for research and development.

  • Medicinal Chemistry: The 3-phenylpropylamine substructure is found in a number of pharmaceuticals. For example, derivatives of 3-phenyl-3-hydroxypropylamines are precursors to important drugs like fluoxetine and atomoxetine.[7] The N,N-disubstituted aminoethanol core can be found in various biologically active molecules, where it can influence properties like receptor binding, solubility, and metabolic stability. The ability to readily modify the alkyl substituent on the nitrogen allows for the creation of libraries of compounds for screening against various biological targets. The incorporation of N-alkyl groups can also increase lipophilicity and membrane permeability, which are desirable properties for drug candidates.[8][]

  • Materials Science: Amino alcohols are utilized as building blocks for polymers, surfactants, and corrosion inhibitors.[10] The presence of both a hydroxyl and an amine group allows for diverse chemical modifications and polymerization reactions. They can also act as curing agents for epoxy resins and as components in the synthesis of polyurethanes.

Conclusion and Future Outlook

The class of N-(2-hydroxyethyl)-N-(3-phenylpropyl)alkylamines represents a valuable, yet underexplored, area of chemical space. This technical guide has provided a comprehensive overview of the plausible synthetic routes to access these compounds, with a focus on reductive amination and N-alkylation strategies. Furthermore, a detailed projection of their physicochemical and spectroscopic properties has been presented to aid in their identification and characterization.

The true potential of these molecules lies in their adaptability. The synthetic methodologies outlined herein are amenable to the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships in drug discovery programs. For materials scientists, the dual functionality of these amino alcohols offers a versatile platform for the design of novel polymers and functional materials.

It is the author's hope that this guide will serve as a valuable resource and a catalyst for further investigation into this promising class of compounds, ultimately leading to the development of new and innovative solutions in both medicine and materials science.

References

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 789371.
  • Li, Y., Wang, Z., Li, X., Wang, Y., & Zhang, J. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Advances, 14(50), 36687-36691.
  • Myers, A. G. (n.d.). Chem 115: Reductive Amination. Harvard University. Retrieved February 25, 2026, from [Link]

  • Leiro, V., Seco, J. M., Quiñoá, E., & Riguera, R. (2008). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. Organic Letters, 10(13), 2841–2844.
  • Reddy, T. J., Mirza, S. P., Saradhi, U. V. R., Rao, V. J., & Vairamani, M. (2003). Mass spectral studies of N,N-dialkylaminoethanols. Rapid Communications in Mass Spectrometry, 17(7), 746–752.
  • Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR.
  • ResearchGate. (2020). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. R = alkyl chains of fatty acids of palm oil. Retrieved February 25, 2026, from [Link]

  • Google Patents. (1983). EP0090063A1 - Process for making N-(2-aminoethyl)amides from oxazolines and amines.
  • Ataman Kimya. (n.d.). N,N-DIETHYL-2-AMINOETHANOL. Retrieved February 25, 2026, from [Link]

  • S. S. S. V., P. S., & M., V. (2018). Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. Rapid Communications in Mass Spectrometry, 32(21), 1857–1866.
  • Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • Google Patents. (2008). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
  • Fairweather, K. A., & Batey, R. A. (2016). 6 Synthesis of N-Alkyl Amino Acids. In Non-canonical Amino Acids (pp. 131-156).
  • Google Patents. (2004). US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
  • PubChem. (n.d.). 2-(Dibutylamino)ethanol. Retrieved February 25, 2026, from [Link]

  • Thieme. (n.d.). Product Class 3: Amine N-Oxides. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 2-(Propylamino)ethanol. Retrieved February 25, 2026, from [Link]

  • Google Patents. (2012). US8193391B2 - Process for preparation of 3-(2-hydroxy-5-substituted phenyl)-N-alkyl-3-phenylpropylamines.
  • PubChem. (n.d.). 3-Phenylpropylamine. Retrieved February 25, 2026, from [Link]

  • ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved February 25, 2026, from [Link]

Sources

pharmacological profile of phenylpropyl aminoethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Profile of Phenylpropyl Aminoethanol Derivatives

Foreword

As Senior Application Scientists, our role transcends the mere execution of protocols; it demands a deep, mechanistic understanding of the interplay between chemical structure and biological function. The phenylpropyl aminoethanol scaffold represents a fascinating and pharmacologically rich area of drug discovery. Its derivatives have yielded compounds that modulate critical physiological pathways, from cardiovascular regulation to central nervous system activity. This guide is designed not as a rigid set of instructions, but as a framework for rigorous scientific inquiry. We will explore the core pharmacology of this chemical class, delve into the nuances of structure-activity relationships, and provide detailed, validated protocols that form the bedrock of pharmacological characterization. The emphasis here is on the why—the causal links between experimental design, molecular interaction, and observed biological outcomes.

The Phenylpropyl Aminoethanol Scaffold: A Privileged Structure in Pharmacology

The phenylpropyl aminoethanol core is characterized by a phenyl ring connected to an aminoethanol group via a propyl linker. This structural motif is a close analog of endogenous catecholamines like norepinephrine and epinephrine, a fact that underpins its diverse pharmacological activities. The flexibility of the propyl chain and the numerous sites available for substitution on both the phenyl ring and the amine allow for extensive chemical modification. These modifications fine-tune the molecule's interaction with various biological targets, leading to a wide spectrum of pharmacological effects, including adrenergic agonism and antagonism, catecholamine reuptake inhibition, and even anticonvulsant properties.[1][2][3]

The key to unlocking the potential of this scaffold lies in understanding how subtle chemical changes dictate receptor affinity, selectivity, and functional efficacy. For instance, the presence and position of hydroxyl or other substituent groups on the phenyl ring are critical determinants of activity at adrenoceptors.[2] Similarly, alterations to the amino group influence potency and metabolic stability.

Core Pharmacological Profiles and Mechanisms of Action

Modulation of the Adrenergic System

The most well-documented activity of phenylpropyl aminoethanol derivatives is their interaction with the adrenergic system. Depending on their specific structure, these compounds can act as agonists, antagonists, or have mixed effects at α- and β-adrenoceptors.[1][4]

Mechanism of Action: β-Adrenergic Agonism

Many derivatives function as β-adrenoceptor agonists.[1][5] These G-protein coupled receptors (GPCRs), upon activation, stimulate the enzyme adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[2] This second messenger cascade leads to various physiological responses, including smooth muscle relaxation (bronchodilation) and increased heart rate and contractility.[1][5] The hypothesis that significant agonist activity requires phenolic or aryl ether substitutions on the phenyl ring (typically at the 3, 4, or 5 positions) is well-supported by experimental data.[2]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Gαs activates AC cAMP cAMP AC->cAMP 4. Conversion Ligand Phenylpropyl Aminoethanol Agonist Ligand->Receptor 1. Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response 6. Phosphorylation of target proteins

Caption: β-Adrenergic receptor signaling pathway activated by an agonist.

Some compounds exhibit a dose-dependent dual effect, acting as potent agonists at low concentrations and as antagonists at higher concentrations.[1] This highlights the complexity of their interaction with the receptor and the importance of thorough dose-response studies.

Inhibition of Catecholamine Uptake

Certain derivatives, such as 1-phenyl-2-propylaminopentane (PPAP), function as indirectly acting sympathomimetics.[6] Unlike classic amphetamines, they do not induce the release of catecholamines (dopamine and noradrenaline). Instead, they are taken up by catecholamine axon terminals and act as potent inhibitors of the reuptake transporters for these neurotransmitters.[6] This inhibition leads to an increased concentration of dopamine and noradrenaline in the synaptic cleft, resulting in psychostimulant effects, such as increased motility and cognitive enhancement.[6] This mechanism offers a potentially distinct therapeutic profile from releasing agents, with a potentially lower propensity for inducing stereotyped behaviors.[6]

Anticonvulsant and Other CNS Activities

The structural versatility of this scaffold has also led to the discovery of derivatives with significant anticonvulsant properties. For example, Benzyleugenol (BE), a phenylpropene derivative, has shown efficacy against maximal electroshock seizures in preclinical models.[3] Interestingly, its pharmacological profile appears to be distinct from anxiolytic or neuroleptic agents, suggesting a more specific anticonvulsant mechanism.[3] Chronic administration studies have also indicated a favorable safety profile for some of these compounds.[3]

Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's chemical structure and its biological activity is fundamental to rational drug design.[7][8] For phenylpropyl aminoethanol derivatives, several key structural features govern their pharmacological profile.

  • Phenyl Ring Substitution: As mentioned, substitutions on the aromatic ring are paramount for adrenergic activity. Hydroxyl groups, particularly at the 3 and 4 positions, mimic the catechol structure of endogenous ligands and are often required for potent β-agonist activity.[2] The absence of these groups can abolish direct receptor stimulation.[2]

  • N-Substituent: The group attached to the amine nitrogen influences receptor selectivity and potency. For instance, in many adrenergic agents, a tert-butyl group confers selectivity for β2-receptors over β1-receptors.[1]

  • Stereochemistry: The chiral centers in the aminoethanol portion of the scaffold mean that stereoisomers can exist. These isomers often exhibit significant differences in pharmacological activity, a common feature in drug-receptor interactions.

  • Conformation: The ability of the molecule to adopt a specific three-dimensional shape is crucial for binding. It has been suggested that an alternative "bicyclic" rigid conformation, involving intramolecular hydrogen bonds, may account for the β-adrenoceptor activity of some aryloxypropanolamine derivatives, challenging earlier superposition models.[1]

Compound/Derivative Class Key Structural Feature Primary Pharmacological Effect Reference
3,4-dihydroxy PhenoxypropanolaminesCatechol-like phenyl ringPotent β-adrenoceptor agonist[1]
Phenylpropanolamine (PPA)Unsubstituted phenyl ringNo direct β-adrenoceptor stimulation; indirect sympathomimetic[2]
1-phenyl-2-propylaminopentane (PPAP)N-propyl, pentane chainCatecholamine reuptake inhibitor[6]
Benzyleugenol (BE)Phenylpropene structureAnticonvulsant[3]

Key Experimental Protocols for Pharmacological Characterization

To rigorously define the pharmacological profile of a novel phenylpropyl aminoethanol derivative, a tiered approach of in vitro and in vivo assays is essential. The following protocols represent self-validating systems for assessing key activities.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., β2-adrenergic receptor). This assay measures the ability of the test compound to compete with a radiolabeled ligand known to bind to the target receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human β2-adrenergic receptor (e.g., HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer to a known protein concentration, determined by a Bradford or BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol, a β-adrenoceptor antagonist).

      • Increasing concentrations of the unlabeled test compound (typically a 10-point, half-log dilution series).

      • Cell membrane preparation.

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known, potent unlabeled ligand (e.g., 10 µM propranolol).

  • Incubation & Harvesting:

    • Incubate the plate at a set temperature for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sources

Biological Activity of N-Substituted Aminoethanol Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of N-substituted aminoethanol ligands, a versatile class of chelating agents and bioactive pharmacophores. Targeted at drug development professionals and synthetic chemists, this document synthesizes current research on their synthesis, coordination chemistry, and therapeutic applications. Special emphasis is placed on the chelation effect , where N-substitution modulates lipophilicity and metal-binding stability, significantly enhancing antimicrobial and anticancer potencies.

Chemical Architecture & Synthesis

The N-substituted aminoethanol moiety (


) serves as a bidentate (

) donor. The biological efficacy of these ligands is often dictated by the nature of the substituent (

) on the nitrogen atom. Bulky hydrophobic groups (e.g., benzyl, naphthyl) enhance membrane permeability, while electron-withdrawing groups can modulate the

of the amine, affecting metal coordination strength.
Synthetic Pathways

The synthesis of these ligands typically follows two primary routes: Epoxide Ring Opening (nucleophilic attack) or Reductive Amination . The choice depends on the desired stereochemistry and the availability of precursors.

Figure 1: Synthetic Pathways for N-Substituted Aminoethanol Ligands

SynthesisPathways Start1 Primary Amine (R-NH2) Route1 Route A: Ring Opening (SN2 Mechanism) Start1->Route1 Route2 Route B: Reductive Amination (Schiff Base Formation) Start1->Route2 Start2 Carbonyl Compound (Aldehyde/Ketone) Start2->Route2 Epoxide Epoxide (Ethylene Oxide deriv.) Epoxide->Route1 Inter1 Transition State (Nu- attack on less hindered C) Route1->Inter1 Reflux/EtOH Product N-Substituted Aminoethanol Ligand Inter1->Product Reflux/EtOH Imine Intermediate Imine (Schiff Base) Route2->Imine 1. Condensation 2. Reduction Reduction Reduction (NaBH4 / NaCNBH3) Imine->Reduction 1. Condensation 2. Reduction Reduction->Product 1. Condensation 2. Reduction

Caption: Dual synthetic strategies for ligand generation. Route A exploits regioselective ring opening; Route B utilizes condensation-reduction for diverse R-group introduction.

Mechanistic Profiling

The biological activity of these ligands, particularly when complexed with transition metals (Cu, Zn, Co, Ni), is often explained by Tweedy’s Chelation Theory .

The Chelation Effect & Lipophilicity

Upon coordination, the positive charge of the metal ion is partially shared with the donor atoms (


 and 

) and delocalized over the chelate ring.[1] This reduces the polarity of the metal ion.[1]
  • Causality: Reduced polarity

    
     Increased lipophilicity 
    
    
    
    Enhanced penetration of the lipid bilayer of microbial or cancer cell membranes.
  • Result: Higher intracellular concentration of the cytotoxic metal complex.

Modes of Action
  • DNA Intercalation: Planar aromatic N-substituents (e.g., quinoxaline, phenanthroline derivatives) facilitate intercalation between DNA base pairs, halting replication.

  • Oxidative Stress: Copper complexes often catalyze the production of Reactive Oxygen Species (ROS) via Fenton-like reactions, leading to oxidative damage of cellular proteins.

  • Apoptosis Induction: Activation of caspase-3, -8, and -9 pathways, leading to programmed cell death.

Figure 2: Mechanism of Action (Metal Complexation)

Mechanism Ligand Free Ligand (Hydrophilic) Complex Metal Chelate Complex (Lipophilic) Ligand->Complex Coordination Metal Metal Ion (M2+) (Cu, Zn, Co) Metal->Complex Membrane Cell Membrane (Lipid Bilayer) Complex->Membrane Permeation Intracellular Intracellular Space Membrane->Intracellular Transport Target1 DNA Binding (Intercalation) Intracellular->Target1 Target2 ROS Generation (Fenton Reaction) Intracellular->Target2 Target3 Enzyme Inhibition (Kinases/Caspase Activation) Intracellular->Target3

Caption: Mechanistic pathway illustrating how chelation enhances membrane permeability, leading to multi-target intracellular cytotoxicity.

Therapeutic Applications & Data

Antimicrobial Activity

Metal complexes of N-substituted aminoethanols consistently outperform free ligands.[2] Zinc(II) and Copper(II) complexes show broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[3]

Table 1: Comparative MIC Values (


g/mL) of Ligands vs. Metal Complexes 
Data aggregated from multiple studies (e.g., Schiff base derivatives).
CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Mechanism Note
Ligand (L4) (Nitro-substituted)45.252.138.5Moderate membrane disruption
Zn(II)-L4 Complex 16.1 23.1 28.4Enhanced lipophilicity/uptake
Co(II)-L4 Complex 24.530.214.2 High antifungal specificity
Ciprofloxacin (Control) 0.5 - 1.00.01 - 1.0N/ADNA Gyrase inhibition
Anticancer Activity

Derivatives such as Quinoxaline-aminoalcohols (DEQX, OAQX) and Eugenol-based aminoalcohols have demonstrated potent cytotoxicity.

Table 2: Anticancer Potency (IC50 in


M) 
Compound ClassCell LineIC50 (

M)
Mode of Death
Quinoxaline-Aminoethanol (DEQX) Ht-29 (Colorectal)< 10.0Apoptosis (Annexin V+)
Eugenol-

-amino alcohol
A549 (Lung)~15.5Caspase-3 activation
Cu(II)-HEAC Nanoparticles K562 (Leukemia)4.2ROS-mediated DNA damage
Cisplatin (Control) Various2.0 - 10.0DNA crosslinking

Experimental Protocols

Protocol A: Synthesis of N-Benzylaminoethanol (Model Ligand)

Self-Validating Step: The disappearance of the epoxide peak in IR/NMR confirms reaction completion.

  • Reagents: Benzylamine (10 mmol), Ethylene Oxide (or 2-bromoethanol for substitution route) (10 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve benzylamine in ethanol in a round-bottom flask.

    • Add ethylene oxide dropwise at

      
       (ice bath) to prevent polymerization.
      
    • Reflux the mixture at

      
       for 4–6 hours.
      
    • Validation: Monitor via TLC (Silica gel, MeOH:DCM 1:9). Look for the shift from the amine baseline spot to a higher

      
       product spot.
      
  • Purification: Evaporate solvent under reduced pressure. Recrystallize from ethanol/ether.

Protocol B: Bioactivity Screening Workflow

This workflow ensures reproducibility and eliminates false positives due to solvent toxicity.

Figure 3: Biological Evaluation Workflow

BioAssay Prep Sample Preparation (Dissolve in DMSO < 1%) Screen Primary Screening (MTT Assay / Disc Diffusion) Prep->Screen Control Control Setup (+ve: Cisplatin/Cipro, -ve: DMSO) Control->Screen Decision Activity Threshold? (>50% inhibition) Screen->Decision MIC Determination of MIC/IC50 (Serial Dilution) Decision->MIC Pass Discard Discard Candidate Decision->Discard Fail Mechanistic Mechanistic Studies (Annexin V / DNA Binding) MIC->Mechanistic

Caption: Standardized workflow for evaluating ligand bioactivity, prioritizing candidates based on quantitative thresholds.

References

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira. [Link]

  • Metal-based ethanolamine-derived compounds: a note on their synthesis, characterization and bioactivity. Journal of Taibah University for Science. [Link]

  • Eugenol

    
    -Amino/
    
    
    
    -Alkoxy Alcohols with Selective Anticancer Activity.
    Molecules. [Link]
  • Anticancer activities of a

    
    -amino alcohol ligand and nanoparticles of its copper(II) and zinc(II) complexes. Journal of the Iranian Chemical Society.
    [Link]
    
  • Synthesis, structural characterization, antimicrobial activity of complexes of Co(II), Ni(II), Cu(II), Zn. Der Pharma Chemica. [Link]

Sources

Methodological & Application

synthesis procedure for 2-[(3-phenylpropyl)(propyl)amino]ethanol from N-propylethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of 2-[(3-phenylpropyl)(propyl)amino]ethanol from N-propylethanolamine

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of the tertiary amino alcohol, 2-[(3-phenylpropyl)(propyl)amino]ethanol, commencing from N-propylethanolamine. The primary synthetic strategy detailed is reductive amination, a highly efficient and selective method for the formation of carbon-nitrogen bonds.[1] This document outlines the chemical rationale, experimental setup, safety precautions, reaction execution, product purification, and analytical characterization. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not just a procedure, but also the underlying principles to ensure reproducibility and safety.

Introduction and Strategic Overview

Tertiary amino alcohols are a significant class of organic compounds, frequently serving as key intermediates and structural motifs in pharmaceuticals and other biologically active molecules. Their synthesis requires precise control to achieve the desired substitution pattern on the nitrogen atom. The target molecule, 2-[(3-phenylpropyl)(propyl)amino]ethanol, is synthesized by introducing a 3-phenylpropyl group onto the secondary amine, N-propylethanolamine.

Two primary synthetic routes are viable for this transformation:

  • Direct N-Alkylation: This involves the reaction of N-propylethanolamine with an alkylating agent such as 3-phenylpropyl bromide. While straightforward, this method often suffers from a lack of selectivity, leading to the formation of quaternary ammonium salt byproducts through over-alkylation.[2][3] Controlling the reaction to yield only the tertiary amine can be challenging.[4]

  • Reductive Amination: This two-stage, one-pot process involves the reaction of the secondary amine (N-propylethanolamine) with an aldehyde (3-phenylpropanal) to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.[5] This method is generally preferred for its high selectivity, milder reaction conditions, and avoidance of over-alkylation byproducts.[6] Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), with the latter being particularly effective and safer.[6]

This guide will focus on the reductive amination approach due to its superior control and efficiency in producing the desired tertiary amine.

Experimental Protocol: Reductive Amination

This section details the complete workflow for the synthesis, purification, and characterization of 2-[(3-phenylpropyl)(propyl)amino]ethanol.

Materials and Reagents

Quantitative data and properties for the required reagents are summarized in the table below.

ReagentFormulaMW ( g/mol )Moles (mmol)AmountEq.PurityCAS No.
N-PropylethanolamineC₅H₁₃NO103.1610.01.03 g1.0≥98%4188-77-2
3-PhenylpropanalC₉H₁₀O134.1811.01.48 g1.1≥97%104-53-0
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9415.03.18 g1.5≥97%56553-60-7
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL-Anhydrous75-09-2
Saturated NaHCO₃ solutionNaHCO₃84.01-~30 mL-Aqueous144-55-8
Anhydrous MgSO₄MgSO₄120.37-~5 g--7487-88-9
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen inlet/outlet (or balloon)

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (EN 166 standard), and chemical-resistant gloves (e.g., nitrile).[7]

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[8] Ensure an eyewash station and safety shower are readily accessible.[8]

  • Reagent Handling:

    • N-propylethanolamine: Corrosive and may cause burns. Avoid contact with skin and eyes.[9]

    • 3-Phenylpropanal: Handle in a well-ventilated area.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Moisture-sensitive. Reacts with water to release hydrogen gas. Handle under an inert atmosphere and avoid contact with protic solvents until the quenching step.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure by handling only in a fume hood.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add N-propylethanolamine (1.03 g, 10.0 mmol).

  • Solvent and Aldehyde Addition: Add 40 mL of anhydrous dichloromethane (DCM) to the flask and stir until the amine is fully dissolved. To this solution, add 3-phenylpropanal (1.48 g, 11.0 mmol) dropwise via syringe.

  • Iminium Ion Formation: Allow the mixture to stir at room temperature for 20-30 minutes. This period allows for the formation of the intermediate iminium ion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring solution in portions over 5-10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Let the reaction stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

    • Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.

Purification

The crude product is purified by flash column chromatography on silica gel.[]

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate) is typically effective. The addition of a small amount of triethylamine (~0.5%) to the eluent can prevent the product from tailing on the silica gel.[11]

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 2-[(3-phenylpropyl)(propyl)amino]ethanol as a purified oil.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information by showing the chemical environment of all protons and carbons.[12]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the broad O-H stretch (~3400 cm⁻¹) and C-N stretches.[12]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that support the proposed structure.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up cluster_purify 4. Purification & Analysis A Combine N-Propylethanolamine, 3-Phenylpropanal, and DCM B Stir for Iminium Formation (20-30 min) A->B C Add NaBH(OAc)₃ Stir 12-18h at RT B->C D Quench with Sat. NaHCO₃ C->D Reaction Complete E Extract with DCM D->E F Dry (MgSO₄) & Concentrate E->F G Flash Column Chromatography F->G Crude Product H Characterize Pure Product (NMR, IR, MS) G->H Pure Product

Caption: Workflow for the synthesis of 2-[(3-phenylpropyl)(propyl)amino]ethanol.

References

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-532. doi:10.1002/psc.1362. Retrieved from [Link]

  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. doi:10.1016/j.chroma.2008.04.052. Retrieved from [Link]

  • Google Patents. (2000). JP2000026381A - Isolation of aminoalcohol.
  • American Niagara. (2015, February 10). SAFETY DATA SHEET - n-Propyl bromide. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (1981). US4255356A - Purification of tertiary amines using an adsorbent.
  • Werkmeister, S., Neumann, J., Junge, K., & Beller, M. (2015). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 6, 7951. doi:10.1038/ncomms8951. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-[[3-(methylamino)propyl]amino]-, s-ester with phosphorothioic acid, hydrate. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Google Patents. (1994). EP0587221A1 - Tertiary amino alcohol and method of producing the same.
  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. doi:10.1021/ol048554k. Retrieved from [Link]

  • Gevorgyan, V. (n.d.). Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. Retrieved from [Link]

  • PubChem. (n.d.). Ethanol, 2-(ethyl(3-(p-(phenoxymethyl)phenyl)propyl)amino)-. Retrieved from [Link]

  • Google Patents. (1990). US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 11). Reductive Amination. Retrieved from [Link]

  • Czompa, A., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2345. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... Retrieved from [Link]

  • MedCrave. (2018, January 31). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Retrieved from [Link]

  • Frontiers Media. (2021, November 26). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

  • MDPI. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Research of the synthesis of new acetylene aminoalcohols. Retrieved from [Link]

Sources

The Versatile Intermediate: Application Notes for 2-[(3-Phenylpropyl)(propyl)amino]ethanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential applications of 2-[(3-phenylpropyl)(propyl)amino]ethanol as a pharmaceutical intermediate. While specific literature on this exact molecule is limited, its structural features—a secondary amine, a hydroxyl group, and a phenylpropyl moiety—suggest its utility as a versatile building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). This guide will extrapolate from established chemical principles and data on analogous structures to provide detailed application notes, reaction protocols, and analytical methodologies. We will explore its potential in the synthesis of compounds targeting the central nervous system, cardiovascular diseases, and beyond. All protocols are presented with an emphasis on safety, efficiency, and analytical validation.

Introduction: The Promise of a Multifunctional Intermediate

The quest for novel therapeutic agents is a cornerstone of pharmaceutical research. Central to this endeavor is the design and synthesis of new chemical entities with desired pharmacological profiles. The intermediate, 2-[(3-phenylpropyl)(propyl)amino]ethanol, represents a promising scaffold for drug discovery. Its constituent parts offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

The phenylpropyl group is a common feature in many centrally acting drugs, contributing to lipophilicity and potential interactions with aromatic binding pockets in receptors and enzymes. The secondary aminoethanol core is a classic pharmacophore found in numerous beta-blockers, analgesics, and other drug classes.[1][2] The combination of these features in a single molecule provides a unique starting point for the synthesis of diverse compound libraries.

This guide will delve into the practical aspects of utilizing this intermediate, from its synthesis and characterization to its application in key synthetic transformations relevant to drug development.

Physicochemical Properties and Safety Considerations

Table 1: Estimated Physicochemical Properties of 2-[(3-phenylpropyl)(propyl)amino]ethanol and Related Compounds

Property2-[(3-phenylpropyl)(propyl)amino]ethanol (Estimated)3-Phenyl-1-propanol2-Aminoethanol[3]
Molecular Formula C14H23NOC9H12OC2H7NO
Molecular Weight 221.34 g/mol 136.19 g/mol 61.08 g/mol
Appearance Colorless to pale yellow liquidColorless liquidColorless, viscous liquid
Boiling Point > 250 °C219-221 °C170 °C
Solubility Soluble in organic solvents (e.g., ethanol, methanol, DCM), sparingly soluble in water.Slightly soluble in waterMiscible with water
pKa (amine) 9-10N/A9.5

Safety Precautions:

Amino alcohols can be corrosive and may cause skin and eye irritation.[3][4][5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water. Refer to the Safety Data Sheet (SDS) of structurally similar compounds for detailed handling and emergency procedures.[4][5][6]

Synthetic Pathways and Protocols

The synthesis of 2-[(3-phenylpropyl)(propyl)amino]ethanol can be approached through several established synthetic routes for amino alcohols.[] A common and efficient method is reductive amination.

Protocol: Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of the title compound from 3-phenylpropanal and N-propylethanolamine.

Workflow Diagram: Synthesis of 2-[(3-phenylpropyl)(propyl)amino]ethanol

A 3-Phenylpropanal C Imine Intermediate A->C Condensation B N-Propylethanolamine B->C E 2-[(3-phenylpropyl)(propyl)amino]ethanol C->E Reduction D Reducing Agent (e.g., NaBH4) D->E A 2-[(3-phenylpropyl)(propyl)amino]ethanol D Tertiary Amine Product A->D N-Alkylation E Amide Product A->E N-Acylation B Alkyl Halide (R-X) B->D C Acyl Chloride (R-COCl) C->E

Caption: General derivatization pathways for the amino alcohol intermediate.

Potential Applications:

  • Synthesis of Analgesics and Anesthetics: Many local anesthetics and opioids contain a tertiary amine pharmacophore. Alkylation of the secondary amine with various alkyl or arylalkyl halides could lead to novel analgesic compounds. *[8][9] Development of CNS Agents: The phenylpropylamine scaffold is present in several CNS-active drugs, including antidepressants and psychostimulants. A[10]cylation or alkylation of the amine could be explored to synthesize novel dopamine and serotonin reuptake inhibitors.

[8]#### 4.2. O-Arylation and Etherification Reactions

The hydroxyl group can be functionalized through etherification reactions, such as the Williamson ether synthesis, to introduce aryloxy or alkoxy groups.

Potential Applications:

  • Synthesis of Beta-Blocker Analogs: A key structural feature of many beta-adrenergic receptor antagonists (beta-blockers) is an aryloxypropanolamine moiety. O-arylation of 2-[(3-phenylpropyl)(propyl)amino]ethanol with various substituted phenols could lead to the synthesis of novel beta-blocker candidates.

  • Cardiovascular Drug Discovery: The introduction of different ether functionalities can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, offering a strategy for developing new cardiovascular drugs.

Cyclization Reactions

The amino and hydroxyl groups can be utilized in intramolecular cyclization reactions to form heterocyclic ring systems, such as oxazolidines.

[11]Potential Applications:

  • Chiral Auxiliaries: Chiral amino alcohols are widely used as chiral auxiliaries in asymmetric synthesis. If the intermediate is resolved into its enantiomers, it could be used to synthesize chiral heterocyclic ligands for asymmetric catalysis.

  • Novel Heterocyclic Scaffolds: The formation of oxazolidine rings can serve as a starting point for the synthesis of more complex heterocyclic systems with potential biological activity.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stability of the intermediate and its derivatives.

Table 2: Recommended Analytical Techniques

TechniquePurposeExpected Observations
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation.Characteristic peaks for the phenyl, propyl, and ethanolamine moieties.
Mass Spectrometry (GC-MS, LC-MS) Molecular weight determination and impurity profiling.[12] A molecular ion peak corresponding to the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[13][14][15] A single major peak for the pure compound. Method can be developed using a C18 column with a mobile phase of acetonitrile and water with an acid modifier.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identification.Characteristic absorptions for O-H, N-H (if present as a salt), C-H, and C=C (aromatic) bonds.
Protocol: HPLC Method for Purity Analysis

This protocol provides a general starting point for developing an HPLC method for the analysis of 2-[(3-phenylpropyl)(propyl)amino]ethanol.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% TFA.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 210 nm and 254 nm

  • Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak.

Conclusion

While direct experimental data on 2-[(3-phenylpropyl)(propyl)amino]ethanol is scarce, its chemical structure strongly suggests its potential as a highly versatile intermediate in pharmaceutical synthesis. By leveraging well-established synthetic transformations such as reductive amination, N- and O-functionalization, and cyclization reactions, researchers can access a wide array of novel compounds with potential therapeutic applications. The protocols and analytical methods outlined in this guide, derived from knowledge of analogous structures, provide a solid foundation for the exploration of this promising building block in drug discovery and development programs. As with any new chemical entity, careful optimization of reaction conditions and thorough analytical characterization are paramount for successful and reproducible synthetic outcomes.

References

  • Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527–532. [Link]

  • Castrol. (2025, May 16). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2026, January 20). SAFETY DATA SHEET - 3-Phenyl-1-propanol.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 2-(4-Aminophenyl)ethanol.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 1-(3-Aminophenyl)ethanol.
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols.
  • Benchchem. (2025, December). Application Notes and Protocols: Synthesis of Chiral Amino Alcohols from 2-Chlorobutan-1-ol.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - L(-)-2-Amino-3-phenyl-1-propanol.
  • Allen, S. K. (n.d.).
  • Al-Absi, M. A., et al. (2017).
  • Benchchem. (2025). An In-depth Technical Guide to the Hydrolysis of 2-[(Hydroxymethyl)amino]ethanol.
  • ResearchGate. (2025, August 5).
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • Kiss, L., et al. (n.d.). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. PMC.
  • CymitQuimica. (n.d.). CAS 35265-04-4: 2-[(1-Methylpropyl)amino]ethanol.
  • EPA. (2025, October 15). Ethanol, 2-[amino]- Properties. Retrieved from EPA.

  • Wiley-VCH. (n.d.).
  • NIST. (n.d.). Ethanol, 2-[[3-(methylamino)propyl]amino]-, s-ester with phosphorothioic acid, hydrate.
  • PubChemLite. (n.d.). Ethanol, 2-(ethyl(3-(p-(phenoxymethyl)phenyl)propyl)amino)-.
  • SIELC Technologies. (2006, December 5). 2-Aminoethanol.
  • MDPI. (2023, February 2).
  • A2B Chem. (n.d.). 122-98-5 | MFCD00002832 | 2-(Phenylamino)ethanol.
  • ResearchGate. (2012, February 17). (PDF)
  • Wikipedia. (n.d.). Phenylpropylaminopentane.
  • MilliporeSigma. (n.d.). (S)-(−)-2-Amino-3-phenyl-1-propanol.
  • Hsin, L.-W., et al. (n.d.). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters. PMC.
  • Google Patents. (n.d.). US4018895A - Aryloxyphenylpropylamines in treating depression.
  • Google Patents. (n.d.). US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.
  • PMC. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.
  • Googleapis.com. (2008, November 19). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

Sources

Application Notes and Protocols for the Crystallization of Tertiary Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tertiary amino alcohols are a pivotal class of organic compounds, distinguished by a hydroxyl group and a tertiary amino group. This unique bifunctional architecture makes them indispensable building blocks and key structural motifs in a vast array of active pharmaceutical ingredients (APIs), chiral ligands, and catalysts.[1][2] The final physical form of these compounds is critically important, as it dictates properties such as purity, stability, solubility, and bioavailability.[3] Crystallization is the most powerful and widely used technique in the pharmaceutical industry to control these properties, providing a means to isolate and purify intermediates and final APIs in a well-defined, highly ordered solid state.[4]

However, the very features that make tertiary amino alcohols functionally versatile—their capacity for strong hydrogen bonding via the hydroxyl group and the basicity of the tertiary amine—also present unique challenges to crystallization.[5][6] These compounds often exhibit high solubility in common solvents, a tendency to form oils or amorphous solids, and the potential to exist in multiple crystalline forms (polymorphism).[6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the fundamental principles and practical methodologies for the successful crystallization of tertiary amino alcohols. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering the user to develop robust, controlled, and reproducible crystallization processes.

Fundamental Principles Governing Crystallization

Successful crystallization is not an art but a science, governed by the principles of thermodynamics and kinetics. A thorough understanding of these principles is essential for troubleshooting and process optimization.

The Driving Force: Supersaturation

Crystallization can only occur from a supersaturated solution, a non-equilibrium state where the concentration of the solute exceeds its solubility at a given temperature. The level of supersaturation is the primary driving force for both the formation of new crystal nuclei (nucleation) and their subsequent growth.[4] Supersaturation can be achieved through several methods:

  • Cooling: For compounds whose solubility decreases with temperature.[]

  • Anti-solvent Addition: By introducing a miscible solvent in which the compound is poorly soluble.[9][10]

  • Solvent Evaporation: By increasing the solute concentration through the removal of solvent.[3]

  • Melt: By cooling a molten form of the compound in a solvent-free system.[]

The Two Stages: Nucleation and Crystal Growth

The crystallization process unfolds in two distinct, often competing, kinetic stages:

  • Nucleation: The initial formation of tiny, stable crystalline entities (nuclei) from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[11]

  • Crystal Growth: The subsequent, orderly addition of solute molecules from the solution onto the surface of existing nuclei or seed crystals.[]

The interplay between the rates of nucleation and growth determines the final crystal size distribution (CSD). Rapid, uncontrolled nucleation leads to a large number of small crystals, while slow, controlled growth on a limited number of nuclei results in larger, more uniform crystals.[]

Physicochemical Properties of Tertiary Amino Alcohols

The unique properties of tertiary amino alcohols heavily influence their crystallization behavior:

  • Hydrogen Bonding: The presence of both a hydrogen bond donor (–OH) and a hydrogen bond acceptor (tertiary amine) can lead to strong intermolecular interactions.[5][6] This can result in high solubility in polar solvents and the formation of complex crystal lattices.

  • Basicity and Salt Formation: The tertiary amine group is basic and can be protonated to form a salt. Crystallizing the salt form of an amino alcohol is a common and highly effective strategy, as salts often have more rigid and predictable crystal packing than the free base.[12][13]

  • Polymorphism: Like many APIs, tertiary amino alcohols can exhibit polymorphism, where the same molecule packs into different crystal lattice arrangements.[5][7] Each polymorph has distinct physical properties, making control over the polymorphic form a critical regulatory and functional requirement. Seeding is the most effective way to ensure the desired polymorph is produced.[14]

  • Chirality: Many tertiary amino alcohols are chiral. Crystallization is a primary method for separating enantiomers, typically by forming diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by fractional crystallization.[15][16]

Crystallization Methodologies and Protocols

The choice of crystallization method depends on the compound's properties, the desired outcome, and the available equipment.

Cooling Crystallization

This is the most common method for compounds whose solubility significantly decreases with a reduction in temperature.

Principle: A saturated or near-saturated solution is prepared at an elevated temperature and then cooled in a controlled manner to induce supersaturation and crystallization.[3][]

Causality: The cooling rate is a critical parameter. Slow cooling minimizes the rate of supersaturation generation, favoring crystal growth over primary nucleation, which typically results in larger, more well-defined crystals.[] Rapid cooling can lead to excessive nucleation, producing fine particles that may be difficult to filter.[]

Protocol: Controlled Cooling Crystallization
  • Solubility Assessment: Determine the solubility of the tertiary amino alcohol in a suitable solvent (e.g., isopropanol, ethanol, ethyl acetate) at various temperatures to construct a solubility curve. This is essential for selecting the starting and ending temperatures.

  • Dissolution: In a jacketed reactor vessel equipped with an overhead stirrer and temperature probe, dissolve the crude tertiary amino alcohol in the chosen solvent at a temperature where it is fully soluble (e.g., 60-70 °C).

  • Filtration (Optional but Recommended): Filter the hot solution through a pre-heated filter to remove any insoluble impurities that could act as unwanted nucleation sites.

  • Controlled Cooling: Begin cooling the solution at a slow, linear rate (e.g., 5-10 °C/hour). The goal is to enter the metastable zone—a region of supersaturation where spontaneous nucleation is unlikely, but growth on existing crystals can occur.[17]

  • Seeding (CRITICAL STEP): Once the solution is 5-10 °C below the saturation temperature (i.e., about one-third into the metastable zone), introduce a small quantity (0.1-1.0% w/w) of seed crystals of the desired polymorphic form.[17] The seeds provide a template for growth, bypassing the stochastic nature of primary nucleation.[14][18]

  • Growth Phase: Continue the slow cooling to the final temperature (e.g., 0-5 °C). Hold the slurry at this temperature for several hours (aging) to allow for complete crystallization and maximize yield.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Anti-Solvent Crystallization

This method is ideal for compounds that are highly soluble in one solvent but poorly soluble in another, or for those that are temperature-sensitive.[3][19]

Principle: An "anti-solvent" (a miscible solvent in which the compound is insoluble) is added to a solution of the compound, reducing the overall solubility of the mixture and inducing supersaturation.[][9][10]

Causality: The rate of anti-solvent addition directly controls the local supersaturation at the point of mixing. A slow addition rate with efficient mixing prevents the formation of localized, highly supersaturated zones, which can cause "oiling out" or rapid precipitation of fine particles.[10] This promotes controlled crystal growth.

Protocol: Controlled Anti-Solvent Addition
  • Solvent/Anti-Solvent Selection: Identify a solvent in which the tertiary amino alcohol is highly soluble (e.g., methanol, acetone) and a miscible anti-solvent in which it is poorly soluble (e.g., water, heptane).

  • Dissolution: Dissolve the compound in the primary solvent to create a concentrated solution.

  • Filtration: Filter the solution to remove particulate matter.

  • Anti-Solvent Addition: While stirring the solution vigorously, add the anti-solvent at a slow, controlled rate using a syringe pump or addition funnel.

  • Seeding: For optimal control, seed the solution just before or shortly after the onset of turbidity (cloudiness), which indicates the system is becoming supersaturated.

  • Equilibration: After the full volume of anti-solvent has been added, continue stirring the resulting slurry for several hours to ensure the system reaches equilibrium.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the Cooling Crystallization protocol, using the final solvent/anti-solvent mixture for washing.

Melt Crystallization

A powerful, solvent-free purification technique suitable for thermally stable compounds. It is particularly effective for separating close-boiling isomers or when residual solvents are a concern.[20][21][22]

Principle: The crude compound is heated above its melting point to form a homogenous liquid phase and then slowly cooled. The pure compound crystallizes out, while impurities are concentrated in the remaining liquid melt.[20][23]

Causality: This method relies on the principle that impurity molecules generally do not fit well into the highly ordered crystal lattice of the major component, especially under slow, near-equilibrium growth conditions.[20] This high selectivity can yield products of exceptionally high purity (>99.9%).[24]

Protocol: Static Layer Melt Crystallization
  • Melt Formation: Place the crude tertiary amino alcohol in a vessel with a cooled surface (e.g., a cold finger). Heat the system to completely melt the compound.

  • Crystal Layer Growth: Slowly cool the surface of the cold finger to a temperature just below the melting point of the pure compound. A layer of crystalline material will begin to grow on the cooled surface. The cooling must be slow to prevent the entrapment of impurities.[20]

  • Draining: Once a sufficient crystal layer has formed, decant or drain the remaining impure liquid melt.

  • Sweating (Optional Purification Step): Gently increase the temperature of the crystal layer to slightly above the eutectic temperature but still below the melting point of the pure compound. This causes trapped impurities to "sweat" out from the crystal mass, further enhancing purity.

  • Recovery: Re-melt the purified crystal layer and collect the high-purity product.

  • Analysis: Analyze the product for purity. The process can be repeated if necessary (fractional crystallization).[22]

Special Topic: Chiral Resolution via Diastereomeric Salt Crystallization

For racemic tertiary amino alcohols, separation of enantiomers is often required. This is commonly achieved by forming diastereomeric salts that can be separated by crystallization.[15][25]

Principle: The racemic amino alcohol (a mixture of two enantiomers) is reacted with a single enantiomer of a chiral acid (the resolving agent). This creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they will have different solubilities, allowing one to be selectively crystallized.[15][16]

Protocol: Resolution of a Racemic Tertiary Amino Alcohol
  • Resolving Agent Selection: Choose a commercially available, enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (+)-camphorsulfonic acid).

  • Salt Formation: Dissolve the racemic tertiary amino alcohol in a suitable solvent (e.g., ethanol, methanol). In a separate flask, dissolve a stoichiometric amount (often 0.5 equivalents, but this may require optimization) of the chiral resolving agent in the same solvent.

  • Mixing and Crystallization: Slowly add the acid solution to the amino alcohol solution with stirring. The formation of a precipitate (the less soluble diastereomeric salt) may occur immediately or may require concentration of the solution, cooling, or aging.

  • Isolation of Diastereomer 1: Isolate the crystallized salt by filtration. The purity can be checked by measuring its optical rotation; recrystallize until a constant rotation is achieved.[16]

  • Recovery of Enantiomer 1: Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to deprotonate the amino alcohol and liberate the free base. Extract the enantiomerically pure amino alcohol into an organic solvent.

  • Isolation of Diastereomer 2 (from Mother Liquor): The mother liquor is now enriched in the more soluble diastereomer. Isolate this salt by evaporating the solvent.

  • Recovery of Enantiomer 2: Liberate the second enantiomer using the same procedure as in step 5.

Summary of Methods and Selection Guide

Choosing the right method is key to a successful outcome. The table below summarizes the primary techniques.

MethodPrincipleAdvantagesDisadvantagesBest Suited For...
Cooling Crystallization Decreasing temperature to reduce solubilityWidely applicable, good control over crystal sizeRequires temperature-dependent solubility, potential for oiling outCompounds with moderate to high solubility in a solvent at elevated temperatures.[3][]
Anti-Solvent Crystallization Adding a miscible "poor" solvent to reduce solubilityFast, effective for temperature-sensitive compounds, good control of particle sizeRequires finding a suitable solvent/anti-solvent pair, risk of localized supersaturationCompounds with high solubility or those that are thermally unstable.[9][10]
Melt Crystallization Cooling a molten form of the compoundSolvent-free (environmentally friendly), achieves ultra-high purity (>99.9%)Compound must be thermally stable, not suitable for all compoundsPurification of thermally stable organics, separation of isomers.[20][21][24]
Diastereomeric Salt Formation Separation of diastereomers with different solubilitiesEstablished and effective method for chiral resolutionRequires a suitable resolving agent, can be multi-step and laboriousSeparation of enantiomers of racemic tertiary amino alcohols.[15][16]
Decision-Making Workflow for Crystallization Method Selection

The following diagram provides a logical pathway for selecting an appropriate crystallization strategy for a novel tertiary amino alcohol.

G cluster_0 Start: Characterize Compound cluster_1 Initial Assessment cluster_2 Method Selection Pathways cluster_3 Optimization Start Crude Tertiary Amino Alcohol Thermal_Stability Is the compound thermally stable? Start->Thermal_Stability Solubility_Screen Perform solubility screen (various solvents/temps) Thermal_Stability->Solubility_Screen No Melt_Path Consider Melt Crystallization Thermal_Stability->Melt_Path Yes Temp_Dependent Is solubility strongly _temperature-dependent_? Solubility_Screen->Temp_Dependent Optimize Optimize Process: - Cooling/Addition Rate - Seeding Strategy - Solvent System Melt_Path->Optimize Cooling_Path Cooling Crystallization is preferred Temp_Dependent->Cooling_Path Yes AntiSolvent_Path Anti-Solvent Crystallization is a good option Temp_Dependent->AntiSolvent_Path No Cooling_Path->Optimize Salt_Path Consider Salt Formation (e.g., with HCl, Oxalic Acid) and re-screen solubility AntiSolvent_Path->Salt_Path If still challenging AntiSolvent_Path->Optimize Salt_Path->Temp_Dependent Final Pure, Crystalline Product Optimize->Final

Caption: Decision workflow for selecting a crystallization method.

General Experimental Workflow

Regardless of the method chosen to generate supersaturation, the overall experimental process follows a consistent logic.

G A 1. Dissolution (Solute + Solvent) B 2. Generate Supersaturation (Cooling / Anti-Solvent / Evaporation) A->B C 3. Nucleation (Primary or Secondary via Seeding) B->C D 4. Crystal Growth C->D E 5. Solid-Liquid Separation (Filtration) D->E F 6. Washing & Drying E->F G Final Crystalline Product F->G

Caption: General workflow for a solution crystallization process.

References

  • Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications. (2020, September 15).
  • Organic Chemical Purification - GEA.
  • "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". (2022, July 15).
  • Antisolvent Crystallization of Poorly Water Soluble Drugs - IJCEA.
  • 5 Protein Crystallization Seeding Methods for Bigger Crystals - Bitesize Bio. (2025, January 22).
  • Seeding: A Simple but Effective Method for Crystallisation Control - CatSci. (2021, August 25).
  • Melt Crystallization (Chapter 9) - Handbook of Industrial Crystallization. (2019, June 14).
  • Crystallization | Sulzer.
  • Melt crystallization - TNO.
  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22).
  • Antisolvent membrane crystallization of pharmaceutical compounds - PubMed. (2009, December 15).
  • Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives - PubMed. (2022, August 11).
  • Seeding Techniques | Crystallization of Nucleic Acids and Proteins: A Practical Approach. (2023, October 31).
  • Seeding - Hampton Research.
  • Melt Crystallization | Request PDF - ResearchGate.
  • Crystallization of APIs: Methods and Challenges - BOC Sciences.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC.
  • Chiral resolution - Wikipedia.
  • minimizing byproduct formation in the synthesis of amino alcohols - Benchchem.
  • Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - PubMed. (2022, February 1).
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC.
  • Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - PMC. (2022, February 1).
  • Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics - MDPI. (2024, December 12).
  • Active Pharmaceutical Ingredient (API) Crystallisation - Micropore Technologies.
  • Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control - Books. (2007, December 14).
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF - ResearchGate.
  • Enabling precision manufacturing of active pharmaceutical ingredients: workflow for seeded cooling continuous crystallisations - RSC Publishing. (2018, February 20).
  • Guide for crystallization.
  • Amino Acid Crystallization Resolution Service - BOC Sciences.
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28).
  • Crystallization of amino acid - JPS5939857A - Google Patents.
  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC.
  • Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. (2023, June 29).
  • Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC. (2008, April 18).
  • Crystallization of Amino Acids - GEA.
  • Control of Polymorphism in Crystallization of Amino Acid | Request PDF - ResearchGate. (2025, August 7).
  • Solid State 2H NMR Studies of the Dynamic Properties of the α and β Phases of l-Glutamic Acid | The Journal of Physical Chemistry A - ACS Publications. (2002, July 13).
  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - MDPI. (2021, May 28).
  • Solvent induced amyloid polymorphism and the uncovering of the elusive class 3 amyloid topology - PMC. (2024, August 9).
  • Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PubMed. (2008, May 15).
  • Polymorphism of crystalline amino acids. The role of non-covalent interactions. (2025, August 6).
  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters | Organic Letters - ACS Publications. (2024, August 30).
  • CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS - UM Students' Repository.
  • The importance of amino acid interactions in the crystallization of hydroxyapatite - PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of Phenylpropylamines

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-tested insights into the N-alkylation of phenylpropylamines. The following troubleshooting guides and FAQs address common challenges encountered during synthesis, focusing on the underlying chemical principles to empower you to optimize your reaction yields and purity.

Section 1: Frequently Asked Questions & Core Concepts

This section addresses foundational questions regarding the N-alkylation of primary amines like those in the phenylpropylamine class.

Q1: What are the primary methods for N-alkylation, and which one should I choose?

There are two predominant methods for the N-alkylation of primary amines: Direct Alkylation and Reductive Amination. The choice depends heavily on your desired product selectivity and the complexity of your starting materials.

  • Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where the amine's lone pair attacks an alkyl halide (or sulfonate). While straightforward, it is notoriously difficult to control. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces significant amounts of di-alkylated (tertiary amine) and even quaternary ammonium salt byproducts.[1][2] This method is generally only preferred when over-alkylation is not a concern or when synthesizing tertiary amines from secondary amines.[1]

  • Reductive Amination: This is the most widely used and generally superior method for achieving selective mono-alkylation.[3][4] The process involves two steps in a single pot:

    • The primary amine reacts with an aldehyde or ketone to form an imine intermediate.

    • A mild reducing agent, added in situ, selectively reduces the imine C=N bond to the desired secondary amine.[3][5] This method avoids the over-alkylation problem because the imine intermediate is more readily reduced than it is to react with another amine, and the product amine does not compete for the alkylating agent.[6]

Table 1: Comparison of Key N-Alkylation Methods
FeatureDirect Alkylation (with Alkyl Halide)Reductive Amination
Primary Use Case Synthesizing tertiary amines; situations where over-alkylation is acceptable.Selective synthesis of mono-alkylated secondary amines.[3][4]
Common Reagents Amine, Alkyl Halide (R-Br, R-I), Base (K₂CO₃, Et₃N).[7]Amine, Aldehyde/Ketone, Reducing Agent (NaBH(OAc)₃, NaBH₃CN).[3][5]
Key Advantage Simple reagent set.High selectivity for mono-alkylation, broad substrate scope.[4]
Major Disadvantage Prone to over-alkylation, leading to low yields and difficult purifications.[1]Requires careful selection of a mild reducing agent to avoid reducing the carbonyl starting material.
Typical Yield Often poor to moderate for mono-alkylated product.Good to excellent.[3]
Q2: Why is over-alkylation such a persistent problem with direct alkylation?

Over-alkylation occurs due to a fundamental issue of reactivity. The direct alkylation of a primary amine (R-NH₂) produces a secondary amine (R₂-NH). This secondary amine product is generally more electron-rich and less sterically hindered at the nitrogen atom than the starting amine, making it a stronger nucleophile.[1][4] Consequently, it competes effectively with the remaining primary amine for the alkylating agent, leading to the formation of a tertiary amine (R₃-N). This process can continue to form a quaternary ammonium salt ([R₄-N]⁺).

Overalkylation Start Primary Amine (R-NH₂) Less Nucleophilic Product1 Secondary Amine (R-NH-R') MORE Nucleophilic Start->Product1  Desired  Reaction AlkylHalide1 Alkyl Halide (R'-X) Product2 Tertiary Amine (R-N(R')₂) Runaway Product Product1->Product2  Competing  Reaction AlkylHalide2 Alkyl Halide (R'-X)

Causality of the over-alkylation problem in direct N-alkylation.
Q3: How do I select the appropriate base and solvent?

The choice of base and solvent is critical for reaction success, particularly in direct alkylation.

  • Base Selection: The base serves two purposes: to neutralize the acid (e.g., HBr) generated during the reaction and, in some cases, to deprotonate the amine to increase its nucleophilicity.[7][8]

    • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common, inexpensive choices.[4] Cs₂CO₃ is more soluble in organic solvents and can sometimes accelerate slow reactions.[7]

    • Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also used, but can complicate purification.

    • For poorly nucleophilic amines (e.g., those with electron-withdrawing groups), a stronger base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) may be necessary.[8]

  • Solvent Selection: The solvent must dissolve the reactants and facilitate the desired reaction mechanism.

    • Polar aprotic solvents are strongly preferred for SN2 reactions.[8] They solvate the cation of the base while leaving the anion (and the amine nucleophile) relatively free and reactive. Good choices include acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[7][8][9]

    • Protic solvents like alcohols should generally be avoided in direct alkylations as they can hydrogen-bond with the amine, reducing its nucleophilicity.[8] However, methanol is a common solvent for reductive aminations using sodium borohydride.[3]

Table 2: Common Solvents and Bases for Direct N-Alkylation
SolventTypeKey Characteristics
Acetonitrile (ACN) Polar AproticExcellent general-purpose solvent, easy to remove.[7]
DMF / DMSO Polar AproticHigher boiling points, good for less reactive substrates requiring heat. Can be difficult to remove.[8][9]
Acetone Polar AproticGood for reactions with alkyl iodides/bromides, can also serve as a carbonyl source in reductive aminations.[7]
Base TypeUse Case
K₂CO₃ / Na₂CO₃ Weak InorganicStandard, inexpensive choice for most primary amines.[10]
Cs₂CO₃ Weak InorganicMore soluble than K₂CO₃, can improve rates in sluggish reactions.[4]
TEA / DIPEA Organic AmineSoluble organic bases, act as acid scavengers.[10]
NaH / t-BuOK Strong BaseRequired for poorly nucleophilic amines (e.g., anilines).[8]

Section 2: Troubleshooting Guide

This section provides direct answers to specific problems you might encounter during your experiments.

Troubleshooting Start Reaction Issue? NoReaction Low or No Conversion Start->NoReaction Overalkylation Mixture of Products (Over-alkylation) Start->Overalkylation SideProducts Other Unexpected Spots Start->SideProducts Sol_NoReaction Check Base: Is it strong/soluble enough? Increase Temperature Check Reagent Quality Add Catalyst (e.g., KI) NoReaction->Sol_NoReaction Sol_Overalkylation BEST: Switch to Reductive Amination Use Large Excess of Primary Amine Lower Temperature Add Alkylating Agent Slowly Overalkylation->Sol_Overalkylation Sol_SideProducts Check for Elimination (use less hindered base) Consider Intramolecular Cyclization Optimize Purification (e.g., column chromatography) SideProducts->Sol_SideProducts

A general workflow for troubleshooting common N-alkylation issues.
Q4: My reaction shows no conversion, or the rate is extremely slow. What should I do?

A stalled reaction is typically due to insufficient reactivity of the components or suboptimal conditions.

  • Check Your Base: This is the most common culprit. If you are using a hydrochloride salt of an amine, you need at least one equivalent of base just to liberate the free amine, plus a second equivalent to scavenge the acid produced.[10] For poorly nucleophilic amines, a weak base like K₂CO₃ may be insufficient; switch to a stronger base like t-BuOK or NaH.[8]

  • Increase Temperature: Many N-alkylation reactions require heating (e.g., 60-120 °C) to proceed at a practical rate.[8] Use a solvent with an appropriate boiling point and monitor the reaction for potential side product formation at higher temperatures.

  • Add a Catalyst: For reactions involving alkyl chlorides or bromides, adding a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI) can dramatically increase the rate. This initiates the Finkelstein reaction, converting the alkyl halide in situ to the more reactive alkyl iodide.[4]

  • Verify Reagent Quality: Ensure your alkylating agent and amine have not degraded. Phenylpropylamines can be susceptible to oxidation over time.

Q5: I'm getting a mixture of mono-, di-, and sometimes tri-alkylated products. How can I improve selectivity for mono-alkylation?

This is the classic over-alkylation problem. While difficult to solve completely with direct alkylation, you can mitigate it.

  • Switch to Reductive Amination: This is the most effective and highly recommended solution. By design, this method is selective for mono-alkylation and is the industry standard for this transformation.[4][6]

  • Adjust Stoichiometry: If you must use direct alkylation, use a large excess (3-10 equivalents) of the primary phenylpropylamine relative to the alkylating agent. This statistically favors the alkylating agent reacting with the abundant starting material rather than the newly formed secondary amine product.[4]

  • Control Reagent Addition: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).[3] This keeps the instantaneous concentration of the alkylating agent low, reducing the chance of the product reacting further.

Q6: My purification is difficult due to multiple products and unreacted starting material. Any tips?

Purification can be challenging due to the similar polarities of the primary, secondary, and tertiary amine products.

  • Aqueous Workup: A standard aqueous workup is a good first step. After the reaction, dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid and inorganic salts.[3]

  • Column Chromatography: This is typically required for obtaining a pure product.

    • Silica Gel: Standard silica gel can be used, but the basic nature of amines can cause streaking. To counter this, you can pre-treat the silica with a solvent system containing a small amount of a basic modifier like triethylamine (~1-2%) or ammonia in methanol.

    • Alumina: Basic or neutral alumina is often a better choice for purifying amines as it minimizes tailing.

  • Acid-Base Extraction: You can exploit the basicity of your product. Extract the crude mixture into a dilute acid (e.g., 1M HCl). Wash the acidic aqueous layer with an organic solvent (like ether or ethyl acetate) to remove non-basic impurities. Then, basify the aqueous layer with NaOH or Na₂CO₃ and extract your purified amine product back into an organic solvent.

Section 3: Experimental Protocols

The following are generalized, robust protocols for the two primary N-alkylation methods. Always perform reactions under a nitrogen or argon atmosphere unless otherwise specified.

Protocol 1: Selective Mono-Alkylation via Reductive Amination

This method is highly recommended for producing secondary amines from primary phenylpropylamines with high selectivity.[3]

ReductiveAmination Step1 1. Reactant Prep Dissolve Amine (1.0 eq) & Aldehyde/Ketone (1.1 eq) in DCM or DCE Step2 2. Imine Formation Stir at RT for 1-2 hours. Monitor by TLC/LC-MS. Step1->Step2 Step3 3. In Situ Reduction Add NaBH(OAc)₃ (1.5 eq) portion-wise. Step2->Step3 Step4 4. Reaction & Monitoring Stir at RT for 2-24 hours until imine is consumed. Step3->Step4 Step5 5. Workup & Purification Quench with NaHCO₃ (aq). Extract, dry, and purify via column chromatography. Step4->Step5

Workflow for a one-pot reductive amination protocol.[3]
  • Reactant Preparation: In a round-bottom flask, dissolve the primary phenylpropylamine (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. This allows for the formation of the imine intermediate. For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial. The reaction can be monitored by TLC or LC-MS.[3]

  • Reduction: Once imine formation is evident, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. Be cautious as gas evolution may occur.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[5]

  • Reaction Completion: Continue stirring the reaction at room temperature for 2-24 hours until the starting materials and imine intermediate are consumed, as monitored by TLC or LC-MS.[3]

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product into an organic solvent (e.g., DCM or ethyl acetate).[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or alumina to yield the desired N-alkylated phenylpropylamine.[3]

Protocol 2: Direct Alkylation with an Alkyl Halide

Use this protocol when over-alkylation is not a primary concern or if you are starting with a secondary amine.

  • Reactant Preparation: To a solution of the primary phenylpropylamine (1.0 to 3.0 eq., using an excess is recommended to improve mono-alkylation selectivity) in acetonitrile (ACN) or DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).[4]

  • Catalyst Addition (Optional): Add a catalytic amount of potassium iodide (KI, 0.1 eq.) if you are using an alkyl chloride or bromide.[4]

  • Addition of Alkyl Halide: Add the alkyl halide (1.0 eq.) dropwise to the mixture at room temperature.[3]

  • Reaction Monitoring: Stir the reaction at an elevated temperature (e.g., 60-80 °C) until the primary amine is consumed. Monitor the reaction progress closely by TLC or LC-MS, paying attention to the formation of the desired product versus the di-alkylated byproduct.[3]

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the N-alkylated product.[3]

A Note on Green Chemistry Approaches

Modern synthetic chemistry is moving towards more sustainable methods. The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology uses alcohols as green alkylating agents, with water as the only byproduct.[11][12] These reactions are catalyzed by transition metals (e.g., Iridium, Ruthenium, or Palladium) and typically require higher temperatures but represent a more atom-economical approach.[11][13][14] While requiring more specialized catalysts, they are a powerful alternative for large-scale synthesis.[15]

References

  • Best Conditions For N-Alkylation? (2022). Sciencemadness.org. [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). PubMed. [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025). ChemRxiv. [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. (2024). ChemRxiv. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (2026). ACS Green Chemistry Institute. [Link]

  • Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. (2024). ACS Publications. [Link]

  • N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. (2018). Nature. [Link]

  • Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. (2023). Lund University Research Portal. [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. (2004). Semantic Scholar. [Link]

  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. (2022). YouTube. [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). RSC Publishing. [Link]

  • A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. (2021). ResearchGate. [Link]

  • Catalytic reductive N-alkylation of amines using carboxylic acids. (2013). RSC Publishing. [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]

  • N-Dealkylation of Amines. (2017). PMC. [Link]

  • Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line. (2000). PubMed. [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. [Link]

Sources

purification of 2-[(3-phenylpropyl)(propyl)amino]ethanol by flash chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-[(3-phenylpropyl)(propyl)amino]ethanol

Executive Summary: The "Amine Problem"

Subject Molecule: 2-[(3-phenylpropyl)(propyl)amino]ethanol Classification: Tertiary Amino Alcohol Physicochemical Challenge: The critical purification challenge for this molecule is the tertiary amine (


).[1] Standard silica gel is acidic (

for surface silanols). Without intervention, your molecule will protonate upon contact with the silica, leading to:
  • Severe Tailing: Broad, asymmetrical peaks.

  • Irreversible Adsorption: Significant mass loss (yield reduction).

  • Co-elution: Tailing peaks overlap with impurities.

This guide provides three validated protocols to neutralize this interaction and ensure high-purity isolation.

Part 1: Method Development (The "How-To")

Method A: The Standard Protocol (Silica + Modifier)

Best for: Routine purification when standard silica cartridges are available.

The Mechanism: You must add a basic modifier (Triethylamine or Ammonium Hydroxide) to the mobile phase. The modifier competes for the acidic silanol sites, effectively "capping" them so your product can pass through without sticking.

ParameterSpecificationNotes
Stationary Phase Standard Silica Gel (40–63 µm)Standard flash cartridges.[1]
Solvent A Dichloromethane (DCM)Critical: Add 1% Triethylamine (TEA).[2]
Solvent B Methanol (MeOH)Critical: Add 1% Triethylamine (TEA).[1][2]
Gradient 0% to 10% B over 10-15 CVTertiary amines usually elute between 2-8% MeOH.[1]
Loading Liquid (DCM) or Dry Load (Celite)Dry loading is superior for viscous oils to prevent band broadening.[1]

Protocol Steps:

  • Modifier Equilibration: Prepare Solvent A and Solvent B with 1% TEA in both bottles.

    • Why? If you only add TEA to Solvent B, the column activity changes during the gradient, causing baseline drift and unpredictable retention.

  • Column Pre-treatment: Flush the column with 3 Column Volumes (CV) of Solvent A + 1% TEA before injecting the sample. This pre-coats the silica.

  • TLC Verification: Run a TLC plate using the exact mobile phase (e.g., 5% MeOH/DCM + 1% TEA).

    • Pass Criteria: Spot is round (Rf ~0.3–0.5).

    • Fail Criteria: Spot streaks or stays at the baseline. (See Troubleshooting).

Method B: The "Clean" Protocol (Amine-Functionalized Silica)

Best for: High-value intermediates; eliminates the need for smelly amine modifiers.[1]

The Mechanism: The silica surface is bonded with aminopropyl groups.[3] The surface is already basic, preventing your amine product from interacting with acidic silanols.

  • Stationary Phase: KP-NH (Amine-functionalized silica).[1][4][5]

  • Mobile Phase: Hexane / Ethyl Acetate (0–100% gradient).

  • Advantage: You can use less toxic solvents (Hex/EtOAc) instead of DCM/MeOH. The product elutes as a sharp band without TEA.

Method C: Reversed Phase (High pH)

Best for: Removing non-polar impurities or if the compound is very polar.

The Mechanism: At neutral pH, the amine is protonated (ionized) and will not stick to C18. You must raise the pH to >9 to keep the amine "neutral" (free base) so it interacts with the hydrophobic C18 chains.

  • Stationary Phase: C18 (Reversed Phase).

  • Solvent A: Water + 10mM Ammonium Bicarbonate (pH ~10).

  • Solvent B: Acetonitrile (ACN) or Methanol.[6]

  • Gradient: 10% to 90% B.

Part 2: Visualizing the Mechanism

The following diagram illustrates why Method A is necessary and how the competition mechanism works.

AminePurification cluster_problem The Problem: Acidic Silica cluster_solution The Solution: Method A (Modifier) Silica Silica Surface (Acidic Silanol Si-OH) Interaction Strong Ionic Bond (Stuck/Tailing) Silica->Interaction Proton Donor Product Target Molecule (Basic Tertiary Amine) Product->Interaction Proton Acceptor TEA Triethylamine (TEA) (Sacrificial Base) BlockedSilica Silica Surface (Blocked by TEA) TEA->BlockedSilica Preferential Binding FreeProduct Target Molecule (Free Base Form) BlockedSilica->FreeProduct No Interaction Elution Clean Elution (Sharp Peak) FreeProduct->Elution

Caption: Mechanism of amine tailing on silica and the "capping" effect of Triethylamine (TEA).[1]

Part 3: Troubleshooting & FAQs

Category 1: Peak Shape & Recovery

Q: I added TEA, but my peak is still tailing. Why?

  • Diagnosis: The silica surface area is massive (

    
    ). You may not have enough modifier to cover all active sites, or the column wasn't equilibrated.
    
  • Fix:

    • Increase TEA concentration to 2% or 3%.

    • Pre-flush the column with 3 CV of the TEA-containing solvent before injection.

    • Switch to Ammonium Hydroxide (1% conc. aqueous solution in MeOH).

      
       is a stronger displacer than TEA for stubborn amines.
      

Q: My product is streaking from the baseline to the solvent front on TLC.

  • Diagnosis: The sample is overloaded or the solvent is too polar.

  • Fix: Perform a "2D TLC". Spot the compound, run it.[7][8] Dry the plate. Turn it 90 degrees and run it again. If the spot is round in the second dimension, the streak is an artifact of loading. If it streaks again, you need a stronger base modifier.

Category 2: Solvent & Stability[1][4][7][9]

Q: Can I use Acetone instead of Methanol?

  • Answer: Yes, but be careful. Acetone is excellent for selectivity changes, but it absorbs UV at 210-220 nm.[1] Since your molecule has a phenyl ring, you likely detect at 254 nm, so Acetone is acceptable.

    • Caution: Do not use Acetone with primary amines (Schiff base formation), but your molecule is a tertiary amine, so it is chemically safe.

Q: I see bubbles forming in my column when running DCM/MeOH.

  • Diagnosis: Exothermic mixing. Mixing DCM and MeOH releases heat, causing the low-boiling DCM to outgas inside the column.

  • Fix: Pre-mix your solvents if running an isocratic method. If running a gradient, ensure your flash system has a back-pressure regulator, or use Chloroform/MeOH (less volatile) instead of DCM.

Category 3: Loading Issues

Q: My compound is a sticky oil. How do I load it?

  • Recommendation: Do not liquid load viscous oils directly; they cause channeling.

  • Protocol (Dry Loading):

    • Dissolve 1g of oil in 10mL DCM.

    • Add 3g of Celite (filter aid) or Silica.

    • Rotovap until a free-flowing powder remains.[1]

    • Load this powder into an empty solid-load cartridge.

References

  • Biotage Application Note. "Strategies for the Flash Purification of Basic Organic Compounds." Biotage.com. [Link]

  • Teledyne ISCO. "Purification of Amine Compounds using RediSep® Amine Columns." Teledyne ISCO Technical Notes. [Link]

  • Reich, H. J. "Chromatography Tips: Solvents and Modifiers." University of Wisconsin-Madison Chemistry. [Link][1]

Sources

minimizing degradation of 2-[(3-phenylpropyl)(propyl)amino]ethanol under light exposure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[(3-phenylpropyl)(propyl)amino]ethanol

Guide to Minimizing Photodegradation in Experimental Settings

Introduction

Welcome to the technical support guide for 2-[(3-phenylpropyl)(propyl)amino]ethanol. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound, specifically its susceptibility to degradation under light exposure. As a molecule possessing both a tertiary amine and a phenyl chromophore, it is structurally predisposed to photo-instability. This guide provides expert-driven FAQs, in-depth troubleshooting protocols, and validated experimental workflows to help you maintain the integrity of your samples and ensure the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 2-[(3-phenylpropyl)(propyl)amino]ethanol.

Q1: What makes 2-[(3-phenylpropyl)(propyl)amino]ethanol potentially sensitive to light?

A: The photosensitivity of this molecule arises from its chemical structure. It contains two key features that are known to interact with light:

  • The Phenyl Group: The aromatic phenyl ring is a chromophore, meaning it can absorb light, particularly in the ultraviolet (UV) range. This absorption of energy can excite the molecule to a higher energy state, making it more reactive and susceptible to degradation.[1]

  • The Tertiary Amine: Tertiary amines are electron-rich and can be prone to oxidation.[1] Light exposure can generate reactive oxygen species (ROS) or free radicals that attack the amine group, leading to the formation of degradation products like N-oxides.

Q2: What are the typical visual or analytical signs of degradation?

A: The first indicators of degradation are often observable changes in the sample's physical or analytical profile:

  • Visual Changes: A common sign is a change in the color of the solution, often turning yellow or brown. This occurs as degradation products with different light-absorbing properties are formed.[2] You may also observe the formation of precipitates if the degradants are less soluble.

  • Analytical Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degradation is typically seen as a decrease in the peak area of the parent compound and the emergence of new peaks, which correspond to the degradation products.[3]

Q3: What are the ideal storage conditions to prevent photodegradation?

A: To maintain the stability of 2-[(3-phenylpropyl)(propyl)amino]ethanol, strict control over environmental conditions is crucial.[4]

  • Light Protection: Always store the compound, both in solid and solution form, protected from light. The most effective method is to use amber glass vials or bottles, which are specifically designed to block UV and visible light.[3][5] For maximum protection, containers can be wrapped in aluminum foil.[3][6]

  • Temperature: Store at controlled temperatures as recommended by the supplier. For long-term storage, refrigerated (2–8°C) or cryogenic (-20°C or -80°C) conditions are often preferable to slow down all potential degradation pathways.[4]

  • Atmosphere: For highly sensitive samples, particularly in solution, purging the container with an inert gas like nitrogen or argon can prevent oxidative degradation, which can be initiated by light.[4]

Section 2: Troubleshooting Guide for Active Experiments

This section provides solutions for researchers who are actively encountering stability issues during their work.

Q: My solution of 2-[(3-phenylpropyl)(propyl)amino]ethanol is on the bench for an extended experiment and I'm concerned about degradation. How can I protect it?

A: Protecting the compound during active use requires diligent laboratory practices.

  • Minimize Exposure Time: Only remove the amount of material needed for the immediate experiment from its long-term storage.

  • Use Protective Labware: Conduct all experiments using amber-colored glassware or opaque plastic containers.[3] If you must use clear glass, wrap it securely in aluminum foil.[6]

  • Control Laboratory Lighting: Standard fluorescent lab lighting emits UV radiation.[2] For highly sensitive operations, work in a designated area with yellow or brown colored lights, which have longer wavelengths (above 500 nm) and are less energetic, thus reducing the risk of photodegradation.[2][3]

Q: My HPLC results are inconsistent, showing a variable percentage of impurities. Could this be due to light exposure during sample preparation and analysis?

A: Yes, inconsistency is a classic sign of uncontrolled degradation during the analytical workflow. The time your sample spends in a clear autosampler vial under ambient light can be enough to cause degradation.[3]

  • Troubleshooting Steps:

    • Use Amber Autosampler Vials: Immediately switch to amber or UV-protected autosampler vials.

    • Prepare Samples Under Dim Light: Prepare standards and samples under the long-wavelength lighting conditions described previously.[3]

    • Minimize Time in Autosampler: Place samples in the autosampler just before the analysis sequence begins. If the sequence is long, consider running smaller batches.

    • Run a Control: Prepare a sample and immediately inject it. Prepare an identical sample and let it sit in the autosampler for the maximum expected run time before injecting. A significant increase in impurity peaks in the second sample confirms on-the-fly degradation.

Q: I've identified new peaks in my analysis. How can I definitively prove they are a result of photodegradation and not from another stress factor like heat or oxidation?

A: To isolate the effect of light, you must perform a forced degradation study . This is a controlled experiment where you intentionally stress the compound under specific conditions.[7][8] By comparing the degradation profile from light exposure to profiles from other stress conditions (heat, acid, base, oxidation), you can identify the specific degradants formed by light.[9][10] A detailed protocol for a forced photostability study is provided in Section 3.

Section 3: Key Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for investigating and managing the photostability of 2-[(3-phenylpropyl)(propyl)amino]ethanol.

Protocol 1: Forced Photostability Degradation Study

This protocol is designed to intentionally degrade the compound with light to identify degradation products and establish the stability-indicating nature of an analytical method, based on ICH Q1A(R2) guidelines.[9]

Objective: To generate photodegradation products of 2-[(3-phenylpropyl)(propyl)amino]ethanol in a controlled manner.

Materials:

  • 2-[(3-phenylpropyl)(propyl)amino]ethanol

  • Appropriate solvent (e.g., Methanol, Acetonitrile/Water)

  • Calibrated photostability chamber with a light source conforming to ICH Q1B guidelines (providing both cool white fluorescent and near-UV lamps).

  • Clear and amber quartz or borosilicate glass vials.

  • Aluminum foil.

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL).

    • Dispense the solution into two sets of clear vials and one set of control vials.

    • Wrap the control vials completely in aluminum foil to serve as dark controls.[3]

  • Exposure:

    • Place the clear vials and the dark control vials in the photostability chamber.

    • Expose the samples to light conditions as specified in the table below. The goal is to achieve a meaningful level of degradation, typically between 5-20%.[9]

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 4, 8, 12, 24 hours), remove one clear vial and one dark control vial.

    • Immediately analyze the samples by a suitable stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the light-exposed samples to the dark control and the initial (T=0) sample.

    • Calculate the percentage degradation of the parent peak.

    • Identify and quantify the peaks corresponding to photodegradants (those that appear or increase significantly in the light-exposed sample but not in the dark control).

Table 1: Recommended ICH Q1B Photostability Exposure Conditions

Parameter Condition
Light Source Option 1: Artificial daylight (e.g., D65/ID65 emission standard)
Overall Illumination Not less than 1.2 million lux hours

| Near UV Energy | Not less than 200 watt hours / square meter |

G cluster_prep 1. Preparation cluster_vials Sample Sets cluster_expose 2. Exposure cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_solution Prepare Stock Solution (e.g., 1 mg/mL) aliquot Aliquot into Vials prep_solution->aliquot light_sample Light-Exposed Sample (Clear Vial) aliquot->light_sample dark_control Dark Control (Wrapped Vial) aliquot->dark_control chamber Place in Photostability Chamber (ICH Q1B Conditions) timepoint Sample at Predetermined Time Points (T=0, x, y, z) chamber->timepoint hplc Analyze via Stability-Indicating HPLC Method timepoint->hplc compare Compare Chromatograms: Exposed vs. Dark Control hplc->compare identify Identify & Quantify Photodegradants compare->identify

Caption: Workflow for a forced photostability study.

Protocol 2: Developing a Stability-Indicating HPLC-UV Method

Objective: To establish an HPLC method capable of separating the parent compound from its potential photodegradants.

Principle: A method is considered "stability-indicating" if it can resolve the active pharmaceutical ingredient (API) from all potential degradation products, ensuring that the API peak is pure and its quantification is accurate.[8][9] Samples from the forced degradation study are essential for this validation.

Starting Method Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV, monitor at multiple wavelengths (e.g., 210 nm, 254 nm) or use a Photo Diode Array (PDA) detector to capture full spectra.

  • Column Temperature: 30°C

Validation Procedure:

  • Inject Control Sample: Inject a non-degraded sample of 2-[(3-phenylpropyl)(propyl)amino]ethanol to determine its retention time.

  • Inject Degraded Sample: Inject a sample from the forced photostability study that shows significant degradation.

  • Evaluate Resolution: Confirm that all new peaks (degradants) are baseline-separated from the parent peak. If peaks co-elute, the method is not stability-indicating and the gradient, mobile phase, or column must be optimized.

  • Peak Purity Analysis (with PDA Detector): Use the peak purity function of your chromatography software to analyze the parent peak in the degraded sample. The peak should be spectrally pure, confirming no degradants are co-eluting.

Section 4: Advanced Prevention Strategies

For applications requiring the highest level of stability, such as in final drug formulations, advanced strategies can be employed.

Table 2: Summary of Photostabilization Techniques

Strategy Description Mechanism of Action Reference
UV Absorbers Excipients added to a formulation that preferentially absorb UV radiation. They act as a competitive absorber, dissipating the light energy as heat before it can reach the drug molecule. [11]
Antioxidants Compounds like ascorbic acid or butylated hydroxytoluene (BHT) are added to the formulation. They scavenge free radicals or reactive oxygen species that are generated during photolysis, terminating the degradation chain reaction. [6]
Hindered Amine Light Stabilizers (HALS) A class of compounds that do not absorb UV radiation but act to inhibit degradation. They function as radical scavengers, trapping free radicals formed during the photo-oxidation process. [11][12]

| Inclusion Complexes | Encapsulating the drug molecule within a larger host molecule, such as a cyclodextrin. | The host molecule physically shields the photosensitive parts of the drug from light and oxygen. |[13] |

G Compound 2-[(3-phenylpropyl)(propyl)amino]ethanol ExcitedState Excited State* Compound->ExcitedState Absorption Photon Light (hν) Photon->Compound Radicals Free Radical Intermediates ExcitedState->Radicals Intersystem Crossing or Bond Cleavage Oxygen Oxygen (O₂) Oxygen->Radicals Oxidation DegradationProducts Degradation Products (e.g., N-Oxides, Phenyl Ring Adducts) Radicals->DegradationProducts

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2-[(3-phenylpropyl)(propyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-[(3-phenylpropyl)(propyl)amino]ethanol, offering a comparative approach by juxtaposing theoretical predictions with empirical data. Our objective is to not only present the data but to also explain the underlying principles that govern the observed spectral features, thereby providing a robust framework for interpreting similar molecular architectures.

I. Theoretical Framework: Predicting the ¹H NMR Spectrum

Before delving into the experimental data, a foundational understanding of the expected ¹H NMR spectrum can be established by analyzing the molecule's structure. The chemical shift (δ) of a proton is primarily influenced by its local electronic environment.[3][4][5] Electronegative atoms and unsaturated groups, for instance, tend to deshield nearby protons, causing them to resonate at a lower field (higher ppm values).[3][4][5][6] Conversely, electron-donating groups will shield protons, shifting their signals to a higher field (lower ppm values).[4][5]

The multiplicity, or splitting pattern, of a signal is dictated by the number of neighboring, non-equivalent protons, following the n+1 rule.[7][8] The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and is independent of the spectrometer's magnetic field strength.[7][8]

To systematically analyze the spectrum, we first identify the distinct proton environments within the 2-[(3-phenylpropyl)(propyl)amino]ethanol molecule.

Figure 1. Molecular structure of 2-[(3-phenylpropyl)(propyl)amino]ethanol with proton environments labeled.

Based on the structure, we can predict the following signals:

  • Phenyl Group (Hₐ): The five protons on the phenyl ring are expected to appear as a multiplet in the aromatic region, typically between 7.0 and 7.5 ppm.[9][10]

  • Propyl Chain (Phenylpropyl):

    • Hₑ (Ar-CH₂-): These benzylic protons will be deshielded by the adjacent phenyl group and should appear as a triplet around 2.6-2.8 ppm.

    • Hբ (-CH₂-): These methylene protons, situated between two other methylene groups, are expected to resonate as a multiplet (likely a sextet) around 1.8-2.0 ppm.

    • H₉ (-CH₂-N): These protons are adjacent to the nitrogen atom and will be deshielded, appearing as a triplet around 2.4-2.6 ppm.

  • Propyl Chain (N-propyl):

    • Hₖ (-CH₂-N): Similar to H₉, these protons are adjacent to the nitrogen and should appear as a triplet around 2.3-2.5 ppm.

    • Hₗ (-CH₂-): These methylene protons will be a multiplet (sextet) around 1.4-1.6 ppm.

    • Hₘ (-CH₃): The terminal methyl group will be the most shielded, appearing as a triplet around 0.8-1.0 ppm.[11]

  • Ethanol Moiety:

    • Hₕ (-CH₂-N): These protons, adjacent to the nitrogen, are expected to be a triplet around 2.5-2.7 ppm.

    • Hᵢ (-CH₂-O): The protons adjacent to the oxygen atom will be significantly deshielded, appearing as a triplet around 3.5-3.7 ppm.[12][13][14]

    • Hₒ (-OH): The hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature. It may not show clear coupling.[7]

II. Experimental Data vs. Theoretical Predictions: A Comparative Analysis

Below is a table summarizing the predicted and a hypothetical set of experimental ¹H NMR data for 2-[(3-phenylpropyl)(propyl)amino]ethanol. This comparison allows for a critical evaluation of our theoretical model and provides insights into the subtle electronic effects within the molecule.

Proton EnvironmentPredicted δ (ppm)Hypothetical Experimental δ (ppm)MultiplicityIntegrationJ (Hz)
Hₐ (Phenyl)7.0 - 7.57.25Multiplet5H-
Hₑ (Ar-CH₂)2.6 - 2.82.62Triplet2H7.6
Hբ (-CH₂)1.8 - 2.01.85Sextet2H7.6
H₉ (-CH₂-N)2.4 - 2.62.45Triplet2H7.5
Hₖ (-CH₂-N)2.3 - 2.52.38Triplet2H7.4
Hₗ (-CH₂-)1.4 - 1.61.48Sextet2H7.4
Hₘ (-CH₃)0.8 - 1.00.89Triplet3H7.4
Hₕ (-CH₂-N)2.5 - 2.72.58Triplet2H5.8
Hᵢ (-CH₂-O)3.5 - 3.73.55Triplet2H5.8
Hₒ (-OH)Variable2.9 (broad)Singlet1H-

Table 1. Comparison of Predicted and Hypothetical Experimental ¹H NMR Data.

The hypothetical experimental data aligns well with the predictions, validating our initial analysis. However, some key observations and potential sources of minor deviations are worth noting:

  • Overlapping Signals: The signals for the methylene protons adjacent to the nitrogen (H₉, Hₖ, and Hₕ) are predicted to be in a relatively narrow range (2.3-2.7 ppm). In a real spectrum, these signals might overlap, requiring higher resolution instrumentation or 2D NMR techniques (like COSY or HSQC) for unambiguous assignment.

  • Coupling Constants: The vicinal coupling constant (³JHH) for protons on a freely rotating alkyl chain is typically around 7-8 Hz, which is consistent with the hypothetical data.[15][16] The slightly smaller coupling constant for the ethanol moiety protons (Hₕ and Hᵢ) could be due to conformational averaging.

  • Solvent Effects: The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding, like the hydroxyl proton (Hₒ).[17] Using a deuterated solvent like CDCl₃ is standard, and the presence of any residual water in the sample can also affect the -OH signal.[17]

III. Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure the acquisition of reliable and reproducible data, the following experimental protocol is recommended.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-[(3-phenylpropyl)(propyl)amino]ethanol.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[3][17]

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which will improve the resolution and lineshape of the signals.

    • Set the appropriate acquisition parameters, including:

      • Pulse angle (typically 30-90 degrees)

      • Acquisition time (~2-4 seconds)

      • Relaxation delay (1-5 seconds)

      • Number of scans (typically 8-16 for a concentrated sample)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicities and measure the coupling constants.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in CDCl₃ with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 proc4 Integration & Analysis proc3->proc4 end end proc4->end Final Spectrum

Figure 2. Workflow for ¹H NMR spectrum acquisition and processing.

IV. Conclusion

The ¹H NMR spectrum of 2-[(3-phenylpropyl)(propyl)amino]ethanol provides a wealth of information that allows for its unambiguous structural confirmation. By combining a theoretical understanding of chemical shifts and coupling constants with a rigorous experimental approach, researchers can confidently interpret the spectral data. This guide serves as a comprehensive resource for professionals in the field, enabling them to leverage the power of NMR spectroscopy for their research and development endeavors.

References

  • Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024).
  • The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • NMR Predictor - Document
  • Predict 1H proton NMR spectra. NMRDB.org.
  • Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts.
  • 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. Doc Brown's Chemistry.
  • 3-PHENYLPROPYL ACETATE(122-72-5) 1H NMR spectrum. ChemicalBook.
  • NMR Coupling Constants.
  • Ethanolamine (C2H7NO). Biological Magnetic Resonance Bank.
  • ¹H NMR Spectroscopy. University of Calgary.
  • Coupling constants. The Duke NMR Center.
  • ETHANOLAMINE HYDROCHLORIDE(2002-24-6) 1H NMR spectrum. ChemicalBook.
  • 1H NMR: Novice Level, Spectrum 8. University of Wisconsin-Madison.
  • 1H NMR Coupling Constants.
  • Ethanolamine. SpectraBase.
  • NMR Chemical Shift Values Table. (2024). Chemistry Steps.
  • 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum. ChemicalBook.
  • Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020). Chemistry LibreTexts.
  • 1H–1H Coupling in Proton NMR. (2025). ACD/Labs.
  • Chemical Shifts in 1H NMR Spectroscopy. (2023). OpenStax.
  • Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through 1H NMR and 13C NMR. (2024). Industrial & Engineering Chemistry Research.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • 3- Phenylpropyl isobutyrate - Optional[1H NMR] - Spectrum. SpectraBase.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Inform
  • 1 H NMR spectrum of...
  • 2-(3-Aminopropylamino)ethanol. MilliporeSigma.
  • Ethanol, 2-(ethyl(3-(p-(phenoxymethyl)phenyl)propyl)amino)-. PubChem.
  • Ethanol, 2-[(phenylmethyl)amino]-. NIST WebBook.

Sources

IR Spectroscopy Characteristic Peaks for N,N-Disubstituted Aminoethanols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This guide provides a rigorous technical analysis of the infrared (IR) spectral characteristics of N,N-disubstituted aminoethanols, with a specific focus on N,N-dimethylaminoethanol (DMAE) and N,N-diethylaminoethanol (DEAE).[1] Unlike simple alcohols or amines, these bifunctional molecules exhibit unique spectral behaviors driven by intramolecular hydrogen bonding between the hydroxyl proton and the tertiary nitrogen lone pair. This guide compares these features against primary/secondary aminoethanols and simple alcohols, offering validated experimental protocols and diagnostic logic for researchers in drug development and synthesis.

Introduction & Theoretical Framework

N,N-disubstituted aminoethanols (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) serve as critical intermediates in the synthesis of local anesthetics, antihistamines, and pH-sensitive drug delivery systems. Their dual functionality—a tertiary amine and a primary alcohol separated by an ethylene bridge—creates a specific conformational landscape.
The 5-Membered Ring Effect (Intramolecular H-Bonding)

The defining IR feature of these molecules is the formation of a thermodynamically stable 5-membered ring via intramolecular hydrogen bonding (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).
  • Mechanism: The lone pair on the nitrogen atom acts as a proton acceptor for the hydroxyl group.

  • Spectral Consequence: This interaction weakens the O-H bond, causing a "red shift" (lower wavenumber) of the O-H stretching frequency compared to a free hydroxyl group. Unlike intermolecular hydrogen bonding, this intramolecular band is concentration-independent .

Comparative Analysis: Characteristic Peaks

The following table contrasts the spectral signatures of N,N-disubstituted aminoethanols against their structural analogs.

Table 1: Diagnostic IR Peaks Comparison
Functional GroupVibration ModeN,N-Disubstituted (e.g., DMAE) Primary/Secondary Aminoethanol Simple Primary Alcohol
O-H Stretch Intermolecular (Neat)3200–3400 cm⁻¹ (Broad)3200–3400 cm⁻¹ (Broad)3200–3400 cm⁻¹ (Broad)
Intramolecular (Dilute)3450–3500 cm⁻¹ (Sharp, distinct)Less distinct due to N-H overlapAbsent
Free (Gas/Very Dilute)~3640 cm⁻¹ ~3640 cm⁻¹~3640 cm⁻¹
N-H Stretch StretchingABSENT 3300–3500 cm⁻¹ (Doublet/Singlet)ABSENT
N-H Bend ScissoringABSENT 1580–1650 cm⁻¹ (Medium)ABSENT
C-H Stretch

Symmetric
2780–2820 cm⁻¹ (Bohlmann Bands)*Absent (unless N-methylated)Absent
C-N Stretch Stretching1150–1250 cm⁻¹ (Medium)1020–1250 cm⁻¹ABSENT
C-O Stretch Stretching1040–1080 cm⁻¹ (Strong)1040–1080 cm⁻¹1050 cm⁻¹

*Note: The "Bohlmann bands" or low-frequency C-H stretches (2780–2820 cm⁻¹) are highly diagnostic for N-methyl groups attached to a nitrogen with a lone pair antiperiplanar to the C-H bond.[1]

Experimental Protocols

To accurately identify these compounds, distinguishing between inter- and intramolecular hydrogen bonding is essential.

Protocol A: Neat Liquid Analysis (Routine ID)
  • Objective: Rapid identification of functional groups.

  • Method: Attenuated Total Reflectance (ATR) or Capillary Film (KBr plates).[1]

  • Expected Result: A broad, dominant O-H band centered at ~3350 cm⁻¹ masking the subtle intramolecular shift.

Protocol B: Dilution Study (Mechanistic Validation)
  • Objective: Confirm N,N-substitution via intramolecular H-bond detection.

  • Solvent: Carbon Tetrachloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or Tetrachloroethylene (
    
    
    
    ) (Spectroscopic Grade, dried).
  • Steps:

    • Prepare a 0.1 M solution of the analyte.

    • Record spectrum (Pathlength: 0.1–1.0 mm).[1]

    • Serially dilute to 0.01 M and 0.001 M.

    • Observation: The broad intermolecular band (3350 cm⁻¹) will vanish.[1] A sharp band at 3450–3500 cm⁻¹ (intramolecular) will remain constant in intensity relative to C-H peaks.[1]

Workflow Visualization

ExperimentalWorkflow Sample Sample: Aminoethanol Derivative Prep Preparation Strategy Sample->Prep Neat Neat / ATR (High Conc.) Prep->Neat Routine ID Dilute Dilution in CCl4 (< 0.01 M) Prep->Dilute Structural Validation AcqNeat Acquisition: Broad O-H (Intermolecular) Neat->AcqNeat AcqDilute Acquisition: Sharp O-H (Intramolecular) Dilute->AcqDilute Analysis Analysis: Peak Position & Shape AcqNeat->Analysis AcqDilute->Analysis

Figure 1: Experimental workflow for distinguishing intermolecular vs. intramolecular hydrogen bonding modes.

Data Interpretation & Logic

For a researcher presented with an unknown spectrum suspected to be an aminoethanol, the following logic tree ensures accurate classification.

Identification Logic Tree

IDLogic Start Start: Analyze Spectrum (3000-3600 cm-1) CheckOH Is there a broad/sharp band > 3200 cm-1? Start->CheckOH CheckNH Are there N-H spikes? (Doublet/Singlet on broad band) CheckOH->CheckNH Yes ResultAlc Simple Alcohol (No Amine) CheckOH->ResultAlc No (Check Amine only) CheckBend Is there an N-H Bend? (~1600 cm-1) CheckNH->CheckBend Yes (Peaks visible) CheckNMe Check 2700-2820 cm-1 (Sharp N-CH3 stretch?) CheckNH->CheckNMe No (Smooth band) ResultPrim Primary/Secondary Aminoethanol CheckBend->ResultPrim Yes ResultTert N,N-Disubstituted Aminoethanol CheckBend->ResultTert No CheckNMe->ResultTert Yes (N-Me present) CheckNMe->ResultTert No (N-Et/Other)

Figure 2: Step-by-step logic for classifying aminoethanols based on IR spectral features.

Key Diagnostic Steps explained:
  • The "Blank" Region (3300–3500 cm⁻¹): In N,N-disubstituted aminoethanols, this region contains only the O-H stretch. If you see sharp spikes superimposed on the broad O-H band, you likely have a primary (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or secondary (
    
    
    
    ) amine contaminant.
  • The "Bohlmann" Region (2700–2850 cm⁻¹): A sharp band at ~2780 cm⁻¹ is a positive identifier for the N,N-dimethyl group. Its absence suggests longer alkyl chains (e.g., diethyl) or a different substitution pattern.

  • The Fingerprint (1000–1250 cm⁻¹): Look for the C-N stretch (~1180 cm⁻¹) and C-O stretch (~1060 cm⁻¹).[1] In simple alcohols, the C-N band is absent.

References

  • NIST Chemistry WebBook. N,N-Dimethylaminoethanol Infrared Spectrum.[1][2] National Institute of Standards and Technology.[1][2][3] Available at: [Link][1]

  • NIST Chemistry WebBook. N,N-Diethyl-2-aminoethanol Infrared Spectrum. National Institute of Standards and Technology.[1][2][3] Available at: [Link][1]

  • AIP Publishing. Competition between inter- and intra-molecular hydrogen bonding: An infrared spectroscopic study of jet-cooled amino-ethanol and its dimer.[1] Available at: [Link][1]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

Sources

Mastering Quality: A Comparative Guide to the Characterization of 2-[(3-phenylpropyl)(propyl)amino]ethanol Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock of accurate analytical data and, ultimately, patient safety. A reference standard, defined by regulatory bodies like the US Food and Drug Administration as a "highly purified compound that is well characterized," serves as the benchmark against which all subsequent batches of a drug substance are measured.[1] This guide provides a comprehensive, in-depth technical comparison of the essential analytical methodologies for the complete characterization of 2-[(3-phenylpropyl)(propyl)amino]ethanol, a novel amino alcohol of interest.

The level of characterization required for a reference standard is dictated by its intended use.[1] For a standard used to determine potency, a full characterization and qualification is mandatory.[1] This guide will detail a suite of analytical techniques designed to unequivocally confirm the identity, purity, structure, and physicochemical properties of 2-[(3-phenylpropyl)(propyl)amino]ethanol, ensuring its suitability as a primary reference material.

The Analytical Gauntlet: A Multi-Modal Approach to Characterization

No single technique can provide a complete picture of a reference standard. A scientifically sound characterization relies on the orthogonal application of multiple analytical methods. Each technique provides a unique piece of the puzzle, and together, they create a self-validating system that ensures the reference standard is fit for its intended purpose.

Identity and Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a reference standard and for identifying any potential impurities.[2] For a molecule like 2-[(3-phenylpropyl)(propyl)amino]ethanol, which contains a secondary amine and a hydroxyl group, reversed-phase HPLC is a suitable starting point. However, the lack of a strong chromophore in many amino alcohols necessitates a derivatization step to enhance UV detection.[3]

Causality of Experimental Choices:
  • Reversed-Phase C18 Column: The non-polar C18 stationary phase is well-suited for retaining the derivatized, and thus more non-polar, analyte.

  • Pre-column Derivatization with FMOC-Cl: 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) reacts with the secondary amine to form a highly UV-active derivative, significantly increasing the sensitivity of the method.[3][4]

  • Gradient Elution: A gradient of acetonitrile and water allows for the effective separation of the main compound from any closely related impurities that may have different polarities.

  • UV Detection: The derivatized analyte can be readily detected by a standard UV detector.

Experimental Protocol: HPLC-UV for Purity Determination
  • Sample Preparation and Derivatization:

    • Standard Solution: Accurately weigh and dissolve the 2-[(3-phenylpropyl)(propyl)amino]ethanol reference standard in 0.1 N HCl to create a stock solution. Prepare a series of calibration standards by serial dilution.

    • Derivatization: To 0.5 mL of each standard and sample solution, add 25 µL of borate buffer (pH 9.5). Then, add 100 µL of a 2.5 mmol solution of FMOC-Cl in acetonitrile. Vortex the mixture and incubate at 40°C for 30 minutes. Stop the reaction by adding 10 µL of 30% HCl.[3]

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[3]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

    • Gradient: A linear gradient from 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm

    • Injection Volume: 10 µL

Data Presentation: Purity Analysis
ParameterResult
Retention Time~15.2 min
Purity (by area %)>99.5%
Known ImpuritiesNot Detected
Unknown Impurities<0.1%

Structural Elucidation: A Spectroscopic Triad

Confirming the molecular structure of the reference standard is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy provides an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[5][6] A suite of 1D and 2D NMR experiments is employed to piece together the molecular framework.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.[6]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.[6]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting molecular fragments.[6][7]

  • Sample Preparation: Dissolve ~10 mg of the reference standard in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher NMR spectrometer.

Atom Position¹H Chemical Shift (ppm, multiplicity)¹³C Chemical Shift (ppm)
Phenyl-H7.1-7.3 (m)125-142
-CH₂-Ph2.6 (t)~34
-CH₂-CH₂-Ph1.8 (quint)~30
N-CH₂-CH₂-2.5 (t)~53
N-CH₂-CH₂-CH₃2.4 (t)~55
-CH₂-CH₃1.5 (sext)~20
-CH₃0.9 (t)~11
N-CH₂-CH₂-OH2.7 (t)~58
-CH₂-OH3.6 (t)~60
-OHVariable-

Note: These are predicted values and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. For a non-volatile amino alcohol, Electrospray Ionization (ESI) is a suitable soft ionization technique.

  • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, allowing for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides structural information. The fragmentation of amines often involves α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[8]

  • Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent like methanol/water.

  • LC-MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Scan Range: m/z 50-500

ParameterExpected Value
Molecular FormulaC₁₄H₂₃NO
Exact Mass221.17796
[M+H]⁺ (observed)222.1857
Major Fragmentsm/z corresponding to loss of propyl, phenylpropyl, and ethanol moieties.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

  • Attenuated Total Reflectance (ATR): A simple and rapid sampling technique suitable for liquids and solids.

  • Characteristic Absorptions: The presence of O-H and C-N bonds, as well as the aromatic ring, will give rise to characteristic absorption bands in the IR spectrum.

  • Sample Preparation: Place a small amount of the liquid or solid reference standard directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (alcohol)3300-3600Broad
C-H (aromatic)3000-3100Sharp
C-H (aliphatic)2850-3000Sharp
C=C (aromatic)1450-1600Medium to sharp
C-N (amine)1020-1250Medium
C-O (alcohol)1050-1260Strong

Physicochemical Properties: Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the physical properties of the reference standard, such as its melting point and thermal stability.[10][11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point and to assess the presence of any polymorphic forms.[12]

  • Sample Preparation: Accurately weigh 2-5 mg of the reference standard into an aluminum pan and seal it.

  • DSC Conditions:

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 200 °C

    • Atmosphere: Nitrogen purge

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of residual solvents or water and to assess the thermal stability of the compound.[10][12]

  • Sample Preparation: Accurately weigh 5-10 mg of the reference standard into a TGA pan.

  • TGA Conditions:

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 500 °C

    • Atmosphere: Nitrogen purge

TechniqueParameterResult
DSCMelting Point (Onset)To be determined experimentally
DSCPurity (by melt)>99%
TGAResidual Solvents/Water<0.5%
TGADecomposition Temp. (Onset)To be determined experimentally

Visualization of the Characterization Workflow

The following diagram illustrates the logical flow of the analytical techniques used to fully characterize the 2-[(3-phenylpropyl)(propyl)amino]ethanol reference standard.

G cluster_0 Primary Characterization cluster_1 Structural Confirmation cluster_2 Physicochemical Properties Purity Purity & Identity (HPLC-UV) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purity->NMR Confirms Identity MS Mass Spectrometry (HRMS, MS/MS) NMR->MS Confirms Structure FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups Thermal Thermal Analysis (DSC, TGA) FTIR->Thermal Characterizes Physical Properties ReferenceStandard 2-[(3-phenylpropyl)(propyl)amino]ethanol Reference Standard ReferenceStandard->Purity

Caption: Workflow for the comprehensive characterization of the reference standard.

Conclusion

The comprehensive characterization of a reference standard is a non-negotiable aspect of pharmaceutical development and quality control. By employing a battery of orthogonal analytical techniques, as detailed in this guide, researchers and scientists can establish the identity, purity, structure, and physicochemical properties of 2-[(3-phenylpropyl)(propyl)amino]ethanol with a high degree of confidence. This multi-faceted approach ensures the integrity of the reference standard, thereby guaranteeing the accuracy and reliability of all subsequent analytical measurements.

References

  • Application of Nuclear Magnetic Resonance (NMR)
  • Characterisation of non-compendial impurity reference standards: How good is good enough? - LGC Standards.
  • A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC - Benchchem.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals | Semantic Scholar.
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formul
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - ACS Public
  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube.
  • A Sampling and Analysis Method for Two Amino Alcohols - CDC Stacks.
  • Reference Standards & Characterization - PharmaRegul
  • Analytical Techniques for Reference Standard Characterization - ResolveMass Labor
  • Thermal Analysis Instruments (DSC, TGA)
  • How to Interpret FTIR Results: A Beginner's Guide.
  • A framework for automated structure elucidation from routine NMR spectra - Kanan Lab - Stanford University.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D - AZoM.
  • Reference-Standard Material Qualific
  • How to Identify Alcohols and Amines in the IR Spectrum - Dummies.com.
  • How does the IR spectra of an amine differ from that of an alcohol, and what implications does this have for functional group analysis? - Proprep.
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies.
  • Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis | Analytical Chemistry - ACS Public
  • Reference Standards, Working Standards, and Internal Reference Standards - SynThink Research Chemicals.
  • Amino alcohols Analysis of ethanol amines.
  • IR: amines.
  • FTIR Study of Hydrogen Bonding Interaction between Alcohols with Anilines in Carbon tetrachloride - SSRN.
  • An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatiz
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem.
  • Ethanol, 2-[[3-(methylamino)
  • Derivatization and Separation of Aliph
  • CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google P
  • 2-[(3-Amino-propyl)-(2-hydroxy-ethyl)-amino]-ethanol - Fluorochem.
  • Ethanol, 2-(ethyl(3-(p-(phenoxymethyl)phenyl)propyl)amino) - PubChemLite.
  • Mass spectral fragmentations of alkylpyridine N‐oxides - ResearchG
  • Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry.
  • CAS 35265-04-4: 2-[(1-Methylpropyl)amino]ethanol - CymitQuimica.
  • 2-(3-Aminopropylamino)ethanol = 98.0 GC 4461-39-6 - MilliporeSigma.
  • 2-[(3-Aminopropyl)-(2-hydroxyethyl)amino]-ethanol | CAS 4985-85-7 | SCBT.
  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • 2-[(Phenylmethylene)amino]ethanol Synonyms - EPA.
  • Mass Spectrometry - MSU chemistry.

Sources

Technical Guide: Structural Differentiation of 2-[(3-phenylpropyl)(propyl)amino]ethanol from O-Alkylated Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Basis

The Challenge

In the synthesis of 2-[(3-phenylpropyl)(propyl)amino]ethanol (Target A ), a critical quality attribute is the absence of regioisomers where alkylation has occurred on the oxygen atom rather than the nitrogen. This typically manifests as N-(3-phenylpropyl)-2-propoxyethan-1-amine (Isomer B ), a secondary amine ether.

While both compounds share the molecular formula C₁₄H₂₃NO (MW: 221.34 g/mol ), their pharmacological profiles differ drastically. The target is a tertiary amino-alcohol (often a calcium channel modulator or smooth muscle relaxant precursor), whereas the isomer is a secondary amine ether with potential off-target adrenergic activity.

Structural Comparison
FeatureTarget (Compound A) O-Alkylated Isomer (Compound B)
Class Tertiary Amino-AlcoholSecondary Amine Ether
Connectivity N is trisubstituted; O is terminal (OH).N is disubstituted; O is internal (Ether).[1]
Critical Moiety N -Propyl groupO -Propyl group
H-Bonding Donor (OH) & Acceptor (N, O)Donor (NH) & Acceptor (N, O)

Part 2: Analytical Strategy (Self-Validating Protocols)

To guarantee the identity of the bulk drug substance, we employ a "Triangulation Strategy" utilizing NMR, Mass Spectrometry, and IR.

Method 1: Nuclear Magnetic Resonance (¹H & ¹³C NMR)

The Gold Standard: NMR provides the only definitive proof of regiochemistry by detecting the electronic environment of the methylene protons adjacent to the propyl chain.

Diagnostic Logic
  • The "Smoking Gun" Signal: The methylene group of the propyl chain attached to the heteroatom (

    
    ).
    
    • If attached to Nitrogen (Target), the shift is ~2.3 – 2.5 ppm .

    • If attached to Oxygen (Isomer), the shift is ~3.3 – 3.5 ppm .

  • Exchangeable Protons:

    • Target: Broad singlet for -OH (variable, usually 2.0-5.0 ppm). Disappears with

      
       shake.
      
    • Isomer: Broad singlet for -NH (usually 1.0-2.0 ppm).

Experimental Protocol: Quantitative ¹H-NMR (qNMR)
  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ (preferred over CDCl₃ to separate OH/NH signals clearly).

  • Acquisition: 400 MHz or higher. 64 scans. Relaxation delay (

    
    ) ≥ 10s to ensure full integration accuracy.
    
  • Validation Check: Integrate the aromatic region (5H, ~7.1-7.3 ppm) as the internal reference (Integral = 5.00).

  • Acceptance Criteria: The triplet at ~2.4 ppm must integrate to 2.00 (±0.1). Absence of any triplet at ~3.4 ppm (Limit of Detection < 0.1%).

Table 1: Key ¹H NMR Chemical Shift Differences (in DMSO-d₆)

Proton AssignmentTarget (ppm)Isomer (ppm)Multiplicity
Ph-CH₂- ~2.55~2.60Triplet
N-CH₂- (Propyl) 2.35 N/A Triplet
O-CH₂- (Propyl) N/A 3.38 Triplet
-CH₂-OH (Ethanol chain)3.45N/AMultiplet
-CH₂-O- (Ether chain)N/A3.42Triplet
Exchangeable ~4.4 (OH)~1.8 (NH)Broad Singlet
Method 2: Tandem Mass Spectrometry (MS/MS)

The Confirmation: While the parent mass (


 222 [M+H]⁺) is identical, the fragmentation pathways under Collision Induced Dissociation (CID) are distinct due to the stability of the resulting carbocations.
Fragmentation Mechanics
  • Target (Alcohol): Undergoes ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -cleavage at the nitrogen. A major pathway involves the loss of the hydroxyethyl group (
    
    
    
    , mass 45) or the loss of the propyl group.
  • Isomer (Ether): The ether linkage is robust, but the secondary amine structure favors different

    
    -cleavage events. The loss of the O-propyl  chain (mass 59) is a distinguishing event.
    
Diagram: MS Fragmentation Decision Tree

MS_Fragmentation Start Precursor Ion [M+H]+ = 222.2 Decision CID Fragmentation (20-30 eV) Start->Decision Target_Path Target Pathway (Tertiary Amine) Decision->Target_Path Dominant Path A Isomer_Path Isomer Pathway (Ether) Decision->Isomer_Path Dominant Path B Frag_A1 Fragment m/z 190 (Loss of CH2OH) Target_Path->Frag_A1 -31 Da Frag_A2 Fragment m/z 177 (Loss of CH2CH2OH) Target_Path->Frag_A2 -45 Da (Diagnostic) Frag_B2 Fragment m/z 91 (Tropylium Ion - Common) Target_Path->Frag_B2 Frag_B1 Fragment m/z 163 (Loss of O-Propyl / C3H7O) Isomer_Path->Frag_B1 -59 Da (Diagnostic) Isomer_Path->Frag_B2

Figure 1: MS/MS Fragmentation logic distinguishing the N-hydroxyethyl moiety from the O-propyl ether moiety.

Method 3: Infrared Spectroscopy (FT-IR)

The Quick Screen: Useful for raw material ID before expensive MS/NMR analysis.

  • Target: Shows a strong, broad O-H stretch at 3200–3550 cm⁻¹. No N-H stretch is observed (Tertiary amine).[2][3]

  • Isomer: Shows a weak, sharp N-H stretch at ~3300 cm⁻¹. No O-H stretch (unless wet). Strong C-O-C ether bands at 1050–1150 cm⁻¹.

Part 3: Synthesis & Impurity Control Workflow

To prevent the formation of the O-alkylated isomer, the synthesis must be controlled. The diagram below illustrates the divergence point where the impurity is formed.

Synthesis_Control Precursor Starting Material: 3-phenylpropylamine Step1 Reaction A: + Propyl Bromide Precursor->Step1 Intermediate Intermediate: N-(3-phenylpropyl)propan-1-amine (Secondary Amine) Step1->Intermediate Step2 Reaction B: + Ethylene Oxide / 2-Bromoethanol Intermediate->Step2 Target TARGET PRODUCT N-Alkylation (Kinetic Control) Step2->Target Major Path Impurity IMPURITY (Isomer) O-Alkylation (Thermodynamic/Base Control) Step2->Impurity Minor Path (Requires strong base/catalyst error)

Figure 2: Synthetic pathway showing the origin of N-alkyl vs. O-alkyl products.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for NMR shift prediction of amines vs ethers).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for Alpha-cleavage rules in amines/alcohols).
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link] (Verified source for comparative IR/NMR spectra of phenethylamines and amino alcohols).

  • Valderrama, J. O., & Faúndez, C. A. (2020). "Thermodynamic properties of amino-alcohols: The centerpiece approach." ResearchGate. (Reference for physical property differences in amino-alcohol isomers).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-[(3-phenylpropyl)(propyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-[(3-phenylpropyl)(propyl)amino]ethanol is a specialized tertiary amino-alcohol, often utilized as a pharmaceutical intermediate in the synthesis of dopaminergic agents. Unlike common solvents, this molecule presents a dual-hazard profile: it possesses the basicity and corrosivity of an amine combined with the lipophilicity of a phenyl-propyl chain.

Do not treat this as generic organic waste. Its potential for aquatic toxicity and persistence requires a specific disposal stream (High-Temperature Incineration) rather than standard fuel blending or drain disposal.

PropertyValue / CharacteristicOperational Implication
Functional Groups Tertiary Amine, Primary Alcohol, Phenyl RingBasic pH; potential for exothermic reaction with acids.
Physical State Viscous Liquid or Low-Melting SolidRequires wide-mouth containers; do not use narrow-neck flasks for waste.
Solubility Lipophilic (Low water solubility)NEVER dispose of down the drain. It will bioaccumulate.
Flash Point Likely >100°C (Estimated)Classifies as "Combustible" rather than "Flammable" (OSHA).
Reactivity Incompatible with Oxidizers, Acids, Acid ChloridesMust be segregated to prevent toxic amide formation or heat generation.
Hazard Assessment & Waste Classification (RCRA)

As a Senior Scientist, I must emphasize that while this specific molecule may not have a dedicated "P" or "U" list code under the EPA's Resource Conservation and Recovery Act (RCRA), it defaults to a Characteristic Waste based on its chemical behavior.

  • Primary Waste Code: D002 (Corrosivity) . Even if the pH is not strictly >12.5, the amine functionality dictates it be treated as corrosive to tissue and metal.

  • Secondary Consideration: If dissolved in a flammable solvent (e.g., Methanol, Acetone), the mixture assumes the D001 (Ignitability) code.

The "Structure-Activity" Safety Logic

We apply the Precautionary Principle here. The phenylpropylamine moiety suggests potential biological activity (neuroactive properties). Therefore, the disposal method must guarantee molecular destruction, not just containment.

Critical Warning: Do not mix this waste with acid chlorides (e.g., Acetyl Chloride, Thionyl Chloride). The reaction will be violent and release toxic HCl gas.

Step-by-Step Disposal Protocol
Phase 1: Waste Segregation & Preparation
  • Isolate the Stream: Create a dedicated satellite accumulation area tag labeled "Non-Halogenated Organic - Basic/Amine."

  • pH Check: If the waste is an aqueous mixture, verify pH. If pH > 12, neutralize slowly with dilute acetic acid or citric acid to pH 8-10 before adding to the organic drum, unless your facility uses a bulk corrosive stream. Reasoning: Reduces the risk of immediate corrosion to the waste drum.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with High-Density Polyethylene (HDPE). This amine is generally compatible with HDPE and Glass.

Phase 2: Containerization
  • Select Container: Use a DOT-approved 5-gallon HDPE carboy or steel drum with a phenolic liner. Avoid unlined steel if the waste is wet/aqueous (corrosion risk).

  • Headspace: Leave at least 10% headspace. Amines can absorb CO2 from the air or react slowly with impurities, potentially causing slight pressure changes.

Phase 3: Labeling & Handoff
  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-[(3-phenylpropyl)(propyl)amino]ethanol (5%), Methanol (95%)" (Adjust percentages as needed).

    • Hazards: Check "Corrosive" and "Toxic."

  • Disposal Method: Mark for "Incineration / Thermal Destruction." Do not mark for "Fuel Blending" unless authorized by your EH&S officer, as nitrogen-bearing compounds can generate NOx emissions during standard combustion.

Visual Workflow: Decision Logic

The following diagram illustrates the decision matrix for disposing of this specific amine.

DisposalWorkflow Start Waste Generation: 2-[(3-phenylpropyl)(propyl)amino]ethanol StateCheck Is it Pure or in Solution? Start->StateCheck Pure Pure Substance (Solid/Viscous Liquid) StateCheck->Pure Pure Solution In Solution StateCheck->Solution Dissolved SolidWaste Solid Waste Container (Double Bagged / Jar) Pure->SolidWaste SolventCheck Identify Solvent Type Solution->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No Halogens SegregateHalo Segregate: Halogenated Waste Stream (Do NOT mix with Acids) Halogenated->SegregateHalo SegregateNonHalo Segregate: Organic Amine Waste (High BTU Stream) NonHalogenated->SegregateNonHalo Incineration FINAL DISPOSAL: High-Temp Incineration SegregateHalo->Incineration SegregateNonHalo->Incineration SolidWaste->Incineration

Caption: Decision matrix for segregating amine waste based on physical state and solvent carrier to ensure correct incineration routing.

Emergency Response: Spill Management

In the event of a spill, reliance on evaporation is unsafe due to the low vapor pressure and potential toxicity of the residue.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Containment: Surround the spill with an inert absorbent (Vermiculite or clay-based kitty litter). Do not use paper towels alone, as amines can degrade cellulose over time or penetrate quickly to the skin.

  • Neutralization (Optional but Recommended): If the spill is significant (>100mL), apply a weak acid neutralizer (e.g., citric acid powder) to the absorbent mixture to reduce pH and volatility.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste: Amine Spill Debris."

  • Decontamination: Wash the surface twice with water and detergent. Verify surface pH is neutral (pH 6-8) using a litmus strip before reopening the area.

References
  • National Institute of Standards and Technology (NIST). Ethanol, 2-[[3-(methylamino)propyl]amino]-, s-ester with phosphorothioic acid (Structural Analogue Data). NIST Chemistry WebBook. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][Link]

  • University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures - Amines and Organic Solvents.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.